Olaparib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLYAMZZIXQODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60917988 | |
| Record name | Olaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763113-22-0 | |
| Record name | Olaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763113-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olaparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olaparib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Olaparib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Foundations of Olaparib Action
PARP Enzyme Inhibition and its Role in DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular functions, including DNA repair, transcription, and cell cycle regulation. drugbank.com PARP1 and PARP2 are the most well-characterized members and play a crucial role in maintaining genomic integrity, particularly through the base excision repair (BER) pathway, which primarily handles single-strand breaks (SSBs). drugbank.comscienceopen.comdovepress.com PARPs detect DNA damage, such as SSBs, and catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process called PARylation. nih.govfrontiersin.orgmdpi.com This PARylation facilitates the recruitment of other repair proteins to the damage site. mdpi.com
Inhibition of PARP-1, PARP-2, and PARP-3 Catalytic Activity
Olaparib functions as a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, by competing with NAD+ for binding to the catalytic site. drugbank.comfrontiersin.orgmdpi.com This competitive binding prevents the PARylation of target proteins, thereby inhibiting the catalytic activity of PARP enzymes. mdpi.com While this compound is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2, it also acts on PARP3, albeit with less inhibitory effect compared to PARP1 and PARP2. drugbank.comresearchgate.net Inhibition of PARP activity by this compound disrupts the normal DNA repair processes mediated by these enzymes. lynparzahcp.comscienceopen.comtargetedonc.com
PARP-DNA Trapping and its Cytotoxic Contribution
Beyond catalytic inhibition, this compound also induces the formation of trapped PARP-DNA complexes. lynparzahcp.comnih.govdrugbank.commdpi.comfrontiersin.orglynparzahcp.comlynparzahcp.comnih.govoncoscience.us This "trapping" occurs when this compound binds to PARP that is already bound to damaged DNA, stabilizing the complex and preventing the dissociation of PARP from the DNA strand. nih.govmdpi.comoncoscience.us These trapped PARP-DNA complexes are considered highly cytotoxic lesions. nih.govfrontiersin.orgoncoscience.us Research indicates that the cytotoxicity induced by PARP inhibitors, including this compound, is not solely due to the inhibition of catalytic activity but is significantly contributed to by the formation of these trapped complexes. nih.govfrontiersin.orgfrontiersin.orgnih.govoncoscience.us Studies have shown that the potency of different PARP inhibitors in trapping PARP-DNA complexes correlates with their cellular toxicity. nih.govfrontiersin.orgnih.gov For example, studies comparing this compound with other PARP inhibitors like veliparib (B1684213) and talazoparib (B560058) have demonstrated differential potencies in PARP trapping, which aligns with their observed cytotoxic effects. nih.govfrontiersin.orgfrontiersin.orgnih.gov this compound has shown intermediate potency in PARP trapping compared to other inhibitors like talazoparib (higher potency) and veliparib (lower potency). nih.govfrontiersin.orgnih.gov
Exploitation of DNA Repair Deficiencies: The Synthetic Lethality Paradigm
The therapeutic efficacy of this compound is largely based on the concept of synthetic lethality. wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orge-crt.orgscienceopen.comnih.gov Synthetic lethality occurs when the inhibition of two independent genes or pathways is viable individually, but their simultaneous inhibition leads to cell death. nih.gov In the context of this compound, this paradigm is exploited in cancer cells with pre-existing deficiencies in DNA repair pathways, particularly homologous recombination repair (HRR). wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orge-crt.orgscienceopen.comnih.gov
Homologous Recombination Deficiency (HRD) and BRCA Mutations (BRCA1/2)
Homologous recombination (HR) is a high-fidelity DNA repair pathway that is crucial for repairing DNA double-strand breaks (DSBs). scienceopen.comdovepress.comfrontiersin.org Deficiencies in HRR, often due to mutations in genes like BRCA1 and BRCA2, make cancer cells heavily reliant on alternative repair pathways, such as BER, for survival. wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orgscienceopen.comlynparzahcp.comciteab.comelsevier.esnih.govnih.govmdpi.com BRCA1 and BRCA2 are tumor suppressor genes that play key roles in HR-mediated DSB repair. dovepress.comelsevier.es Mutations in these genes impair the cell's ability to effectively repair DSBs. dovepress.comnih.govelsevier.es
In cancer cells with BRCA1/2 mutations or other forms of HRD, the inhibition of PARP by this compound disrupts the BER pathway, leading to the accumulation of SSBs. drugbank.comscienceopen.comdovepress.com These unrepaired SSBs can then be converted into highly cytotoxic DSBs during DNA replication. biomolther.orgdrugbank.comscienceopen.comnih.govfrontiersin.orgtargetedonc.comfrontiersin.orgnih.gov Since the HRR pathway is deficient in these cells, they are unable to efficiently repair these accumulated DSBs, leading to genomic instability and ultimately cell death. biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comnih.govdovepress.comfrontiersin.orgoncoscience.usnih.govnih.gov Normal cells with functional HRR can effectively repair the DSBs induced by PARP inhibition, thus sparing them from significant damage. scienceopen.comdovepress.com
Clinical studies have demonstrated the effectiveness of this compound in patients with BRCA-mutated cancers, including ovarian, breast, pancreatic, and prostate cancers. wikipedia.orgdrugbank.comelsevier.esnih.gov For instance, the SOLO-1 trial showed a significant improvement in progression-free survival with this compound maintenance therapy in patients with newly diagnosed, BRCA1/2-mutated advanced ovarian cancer. oncnursingnews.com The LIGHT study also indicated that this compound monotherapy was most effective in BRCA-mutated cohorts of patients with platinum-sensitive relapsed ovarian cancer, with higher objective response rates and longer median progression-free survival compared to non-BRCA-mutated cohorts. theoncologynurse.com
Interplay with Base Excision Repair (BER) Pathway
The BER pathway is a primary mechanism for repairing SSBs and is heavily reliant on PARP activity, particularly PARP1 and PARP2. drugbank.comscienceopen.comdovepress.comfrontiersin.orgnih.govcancernetwork.com PARP enzymes detect SSBs and initiate the BER process by recruiting repair proteins. scienceopen.comdovepress.commdpi.com this compound inhibits the catalytic activity of PARP, thereby impeding the efficient repair of SSBs via the BER pathway. drugbank.comscienceopen.comfrontiersin.orgnih.govcancernetwork.com This disruption leads to an accumulation of unrepaired SSBs. drugbank.comscienceopen.comfrontiersin.orgcancernetwork.com The trapped PARP-DNA complexes further exacerbate this issue by acting as roadblocks for replication forks. frontiersin.orgmdpi.comfrontiersin.org
Studies have shown that this compound disrupts the BER pathway. For example, research investigating the interaction between this compound and agents that induce DNA damage repaired by BER has shown synergistic cytotoxicity. frontiersin.orgnih.gov This synergy is attributed to the impaired BER capacity in the presence of this compound, leading to increased DNA damage. frontiersin.orgnih.gov
Induction of DNA Double-Strand Breaks (DSBs) and Apoptosis
The accumulation of unrepaired SSBs and trapped PARP-DNA complexes, particularly in cells undergoing replication, leads to replication fork stalling and collapse. frontiersin.orgmdpi.comfrontiersin.orgnih.gov This process results in the formation of highly deleterious DNA double-strand breaks (DSBs). biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comnih.govfrontiersin.orgtargetedonc.comfrontiersin.orgoncoscience.usnih.govnih.govaacrjournals.org In cancer cells with HRD, the impaired ability to repair these DSBs through the HR pathway leads to a significant increase in genomic instability. biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comnih.govdovepress.comfrontiersin.orgoncoscience.usnih.gov
The overwhelming accumulation of unrepaired DSBs triggers cellular stress responses and ultimately leads to programmed cell death, or apoptosis. biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comfrontiersin.orgtargetedonc.comfrontiersin.orgnih.govaacrjournals.orgoncotarget.com Studies have demonstrated that this compound treatment increases markers of DNA damage, such as γH2AX (a marker for DSBs), and induces apoptosis in sensitive cancer cells. biomolther.orge-crt.orgaacrjournals.orgoncotarget.com The combination of this compound with other agents that induce DNA damage or interfere with repair pathways can further enhance DSB formation and apoptosis. biomolther.orge-crt.orgfrontiersin.orgnih.govnih.gov
While the primary mechanism involves the inability of HRD cells to repair DSBs, studies also suggest that this compound can induce G2/M cell cycle arrest in cancer cells, providing time for DNA repair. e-crt.orgaacrjournals.org However, in HRD cells, this repair is inefficient, and the sustained damage leads to cell death. e-crt.org
Below is a table summarizing key aspects of this compound's mechanism of action:
| Mechanism Component | Description | Key Enzymes/Pathways Involved | Impact on Cancer Cells (HRD) |
| PARP Catalytic Inhibition | This compound competes with NAD+ at the catalytic site, preventing PARylation. | PARP1, PARP2, PARP3 | Impairs BER, leading to SSB accumulation. drugbank.comscienceopen.comfrontiersin.orgnih.govcancernetwork.com |
| PARP-DNA Trapping | This compound stabilizes PARP bound to DNA damage sites. | PARP1, PARP2 | Forms cytotoxic complexes, blocks replication forks, contributes significantly to toxicity. nih.govfrontiersin.orgfrontiersin.orgnih.govoncoscience.us |
| Synthetic Lethality | Exploiting the vulnerability of cells deficient in one repair pathway (HRR) by inhibiting another (BER/PARP). | HRR (BRCA1/2), BER, PARP | Selective killing of HRD cancer cells while sparing normal cells. wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orge-crt.orgscienceopen.comnih.gov |
| HRD/BRCA Mutations | Deficiency in homologous recombination repair, often due to mutations in BRCA1/2. | BRCA1, BRCA2, other HRR genes | Increased reliance on PARP-mediated repair; inability to repair DSBs. wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orgscienceopen.comlynparzahcp.comciteab.comelsevier.esnih.govnih.govmdpi.com |
| Interplay with BER | PARP is essential for BER; inhibition disrupts SSB repair. | BER pathway, PARP1, PARP2, XRCC1, LIG3 | Accumulation of unrepaired SSBs. drugbank.comscienceopen.comfrontiersin.orgnih.govmdpi.comcancernetwork.com |
| Induction of DSBs and Apoptosis | Accumulated SSBs and trapped PARP lead to replication fork collapse and DSBs. | Replication machinery, HRR pathway (deficient) | Triggers cell death (apoptosis) due to overwhelming unrepaired DNA damage. biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comnih.govfrontiersin.orgtargetedonc.comfrontiersin.orgnih.govoncotarget.com |
Influence on Other Cellular Pathways and Processes
Chromatin Structure Modulation and Genomic Stability
PARP enzymes, particularly PARP1, play a significant role in regulating chromatin structure. PARP1 is recruited to DNA damage sites and catalyzes the poly(ADP-ribosyl)ation (PARylation) of various nuclear proteins, including histones portlandpress.com. This PARylation can lead to chromatin relaxation, which is essential for allowing DNA repair machinery access to the damaged DNA portlandpress.com.
This compound, by inhibiting PARP1 enzymatic activity, affects this process. Research indicates that this compound can inhibit PARP1 activity within the chromatin context and block TIP60-mediated chromatin relaxation nih.govresearchgate.net. TIP60 (Tat-interacting protein 60 kDa) is a histone acetyltransferase involved in chromatin remodeling and DNA repair nih.gov. By inhibiting TIP60-mediated chromatin relaxation, this compound can impede the accessibility of DNA repair proteins to DNA lesions, thereby contributing to the deregulation of DNA repair pathways, such as homologous recombination (HR) nih.govresearchgate.net.
Furthermore, this compound's impact on chromatin structure is linked to its ability to trap PARP1 at DNA damage sites mdpi.comoncoscience.us. This trapping effect, independent of catalytic inhibition, is considered a crucial aspect of this compound's cytotoxicity, particularly in HR-deficient cells oncoscience.us. The trapped PARP-DNA complexes can stall replication forks, leading to their collapse and the generation of DNA double-strand breaks (DSBs), which are difficult for HR-deficient cells to repair, resulting in genomic instability and cell death mdpi.comastrazeneca-us.com.
Studies have shown that this compound treatment can lead to an accumulation of unrepaired single-strand breaks (SSBs), which are converted into DSBs during DNA replication mdpi.com. This accumulation of DSBs contributes to genomic instability ijbs.com. The interaction between PARP inhibition and chromatin remodeling is complex, with factors like ALC1 (Amplified in Liver Cancer 1), a chromatin remodeler, also implicated in PARP-dependent chromatin remodeling and influencing sensitivity to PARP inhibitors biorxiv.orgresearchgate.net. ALC1 deficiency can reduce chromatin accessibility and the association of repair factors, suggesting a cooperative role between ALC1 and PARP activities in ensuring chromatin accessibility for certain repair processes biorxiv.org.
Data from research on the combination of this compound with other agents, such as CDK12 inhibitors, further highlights its impact on genomic stability. This combination has been shown to enhance non-homologous end joining (NHEJ) activity via a noncanonical mechanism involving the PARP1-Ku80 complex, leading to severe genomic instability and cell cycle arrest in cancer cells ijbs.com.
Regulation of Androgen Receptor Activity in Prostate Cancer Models
In prostate cancer, the androgen receptor (AR) signaling pathway plays a critical role in tumor growth and progression, even in castration-resistant settings mdpi.comtargetedonc.com. Emerging research has revealed an interplay between PARP signaling and the AR pathway, and this compound has been shown to influence AR activity in prostate cancer models astrazeneca-us.comlynparzahcp.com.
PARP1 has been identified as a coactivator of AR, contributing to AR transcriptional function and prostate cancer development aacrjournals.orgurotoday.com. In preclinical models of castration-resistant prostate cancer (CRPC), PARP inhibition has been shown to synergize with AR-targeted therapies and induce DNA damage aacrjournals.org.
Studies have demonstrated that PARP inhibition by this compound can lead to the downregulation of androgen signaling in vitro, an effect that is further suppressed when combined with antiandrogens aacrjournals.org. This suggests that inhibiting PARP with this compound may impair the expression of AR target genes astrazeneca-us.com.
Furthermore, androgen deprivation therapy (ADT) can upregulate PARP-mediated repair pathways, which can act as a survival mechanism for prostate cancer cells mdpi.comurotoday.com. This increased PARP activity following ADT is considered essential for the survival of these cells urotoday.com. Combining this compound with AR inhibition strategies, such as abiraterone (B193195), has shown promising results in clinical trials for metastatic CRPC, irrespective of HRR status in some cases targetedonc.comhealthbooktimes.org. Preclinical models support the observation of a combined anti-tumor effect of this compound and novel hormonal agents (NHAs) like abiraterone in both HRR-deficient and HRR-proficient prostate cancer, suggesting interactions between PARP signaling and the AR pathway astrazeneca-us.com.
Preclinical studies using mouse models have indicated that combination therapy with PARP inhibitors and androgen deprivation therapy can result in the downregulation of androgen receptor-regulated homologous recombination gene expression, leading to sensitization to PARP inhibition and increased DNA damage-induced cell death dovepress.com.
The mechanistic basis for the synergy between AR inhibition and PARP inhibition is still being elucidated, but it is thought to involve the role of PARP1 in AR transcriptional activity and the potential for AR inhibition to affect HRR gene expression astrazeneca-us.comdovepress.com.
Preclinical Research and Experimental Models
In Vitro Studies on Olaparib Cytotoxicity
In vitro research has been crucial in elucidating the direct cytotoxic effects of this compound on cancer cells and the underlying molecular mechanisms. These studies have explored differential sensitivities across various cell lines and the impact of PARP inhibition on DNA integrity.
Cell Line Sensitivity Profiling (e.g., BRCA-mutated vs. BRCA-unmutated)
Numerous studies have profiled the sensitivity of different cancer cell lines to this compound. A key finding in preclinical research is the enhanced sensitivity of cell lines harboring mutations or deficiencies in BRCA1 or BRCA2 genes, which are critical for homologous recombination repair (HRR) of DNA double-strand breaks (DSBs). drugbank.comfda.govdovepress.com This forms the basis of the synthetic lethality concept, where the combination of PARP inhibition and HRR deficiency leads to cell death. drugbank.comfda.govdovepress.com
While BRCA-deficient cell lines generally show increased sensitivity, the degree of sensitivity can vary. dovepress.comnih.gov For instance, some BRCA-mutated ovarian cancer cell lines exhibit varying sensitivity to this compound, with some showing cross-resistance to other PARP inhibitors like veliparib (B1684213) and talazoparib (B560058), while retaining sensitivity to niraparib (B1663559) and rucaparib (B1680265). mdpi.com This differential sensitivity in resistant cell lines may be linked to varying abilities of PARP inhibitors to induce replication stress and single-strand gaps. mdpi.com
Studies in pediatric solid tumor cell lines have shown that single-agent this compound can induce growth inhibition. nih.govnih.gov The median IC50 (half-maximal inhibitory concentration) for this compound across a panel of pediatric solid tumor cell lines was reported as 3.6 µM (range 1–33.8 µM). nih.govnih.gov Notably, growth inhibition was not demonstrated at clinically achievable concentrations in a BRCA-deficient breast cancer cell line in one study, despite significant PARP inhibition. nih.gov This suggests that while PARP inhibition is achieved, cytotoxicity may involve mechanisms beyond catalytic inhibition alone. nih.gov
Interactive Table 1: this compound In Vitro Cytotoxicity in Pediatric Solid Tumor Cell Lines
| Cell Line Type | Median (Range) IC50 (µM) | PARP Inhibition at 1 µM this compound (48h) |
| Pediatric Solid Tumors | 3.6 (1–33.8) | ≥ 90% in tested lines (RD-ES, NGP, RD) nih.gov |
| BRCA-deficient Breast | Not demonstrated at clinically achievable concentrations nih.gov | ≥ 90% (HCC1937) nih.gov |
This compound has also been shown to enhance the cytotoxicity of DNA-damaging agents in various cell lines, including oesophageal squamous cell carcinoma (ESCC) cell lines. iiarjournals.org Synergistic interactions have been observed with agents such as cisplatin, doxorubicin, SN-38, and temozolomide (B1682018), but not with 5-FU or docetaxel (B913) in ESCC cells. iiarjournals.org In pediatric solid tumor cell lines, the addition of this compound to DNA damaging agents resulted in additive to synergistic interactions. nih.govnih.gov
Assessment of PARP Inhibition and DNA Damage Accumulation
A fundamental aspect of this compound's preclinical evaluation involves assessing its ability to inhibit PARP enzyme activity and the subsequent accumulation of DNA damage. This compound is a selective and potent inhibitor of PARP1 and PARP2. drugbank.comnih.gov Its mechanism involves inhibiting the enzymatic activity of PARP and increasing the formation of PARP-DNA complexes, which leads to DNA damage and cell death. drugbank.comfda.gov
In vitro studies have demonstrated that this compound effectively inhibits PAR activity in various cancer cell lines, including pediatric solid tumor lines. nih.govnih.gov This inhibition disrupts the base excision repair (BER) pathway, leading to the accumulation of single-strand breaks (SSBs). drugbank.com These SSBs can then be converted into DSBs during DNA replication, which are particularly lethal to cells with defective HRR. drugbank.com
The accumulation of DNA damage following this compound treatment is often assessed by monitoring markers such as phosphorylated H2AX (γH2AX), which localizes to sites of DSBs. iiarjournals.orgnih.govresearchgate.net Studies have shown that this compound treatment increases the formation of γH2AX foci in the nucleus of cancer cells, indicating the induction of DNA damage. iiarjournals.orgresearchgate.net this compound can also enhance the accumulation of γH2AX caused by other DNA damaging agents. iiarjournals.org
Beyond catalytic inhibition, PARP trapping, where the PARP inhibitor stabilizes PARP bound to DNA breaks, is considered a significant contributor to this compound's cytotoxicity. nih.gov This trapped PARP-DNA complex impedes replication forks, leading to their collapse and the formation of DSBs. nih.govnih.gov
This compound treatment has been shown to induce cell cycle arrest, particularly in the G2/M phase, and an increase in the S phase population in some cell lines, consistent with the accumulation of DNA damage during replication. researchgate.net
In Vivo Studies and Xenograft Models
Preclinical in vivo studies, primarily utilizing xenograft models, have been essential for evaluating the antitumor activity of this compound in a more complex biological setting and assessing its effects on tumor growth and PARP inhibition within tumors.
Efficacy in Pediatric Solid Tumors
Preclinical evaluation of this compound in pediatric solid tumor models has included studies in xenografts derived from Ewing sarcoma (ES) and neuroblastoma (NGP). nih.govnih.gov These models were selected based on promising in vitro findings and the relevance of DNA repair pathways in these malignancies. nih.gov
In ES and NGP xenografts, this compound demonstrated significant inhibition of PAR activity, both as a single agent and in combination with chemotherapy (cyclophosphamide/topotecan). nih.govnih.gov Single-agent this compound inhibited PAR activity by 88% to 100% in these xenografts, and this inhibition reached 100% when combined with cyclophosphamide/topotecan. nih.govnih.gov
While in vitro studies showed synergistic interactions between this compound and DNA damaging agents in pediatric cell lines, clear evidence of synergy was not consistently demonstrated in vivo xenograft models when this compound was combined with cyclophosphamide/topotecan. nih.govnih.govh1.co However, the addition of this compound did not antagonize the activity of the chemotherapy regimen. nih.govnih.gov Some studies indicated that single-agent this compound had negligible activity in xenograft models at the doses used in combination experiments. nih.gov
Despite the mixed results regarding synergy in vivo, the preclinical data in pediatric solid tumor xenografts, particularly the robust PARP inhibition observed, supported further investigation of PARP inhibitors in childhood malignancies. nih.govnih.govh1.co
Efficacy in Melanoma Models
Preclinical studies have also explored the potential of this compound in melanoma models, although data in this area appears less extensive compared to other cancer types like ovarian or breast cancer. Preclinical studies in cell lines and xenograft models of melanoma have shown promising results for PARP inhibitors. ascopubs.org Patient-derived xenograft models have shown antitumor effects with both this compound and niraparib. ascopubs.org
The rationale for investigating PARP inhibitors in melanoma includes the potential for synthetic lethality in tumors with underlying deficiencies in DNA damage response (DDR) pathways, which can lead to genomic instability and potentially increased sensitivity to PARP inhibition. ascopubs.org While specific detailed efficacy data for this compound monotherapy in melanoma xenografts were not prominently found in the provided search results, the mention of antitumor effects in patient-derived xenograft models supports the preclinical rationale for exploring PARP inhibitors in this cancer type, particularly in the context of HRR or DDR deficiencies. ascopubs.orgnih.gov
Pharmacodynamic Biomarker Analysis in Preclinical Settings
Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of a drug in preclinical models. In the context of this compound, PD analysis primarily focuses on assessing the degree of PARP inhibition and markers of DNA damage.
In preclinical studies, PARP inhibition is commonly assessed by measuring the levels of poly(ADP-ribose) (PAR) chains, which are synthesized by activated PARP enzymes. nih.govnih.gov A decrease in PAR levels in cells or tumor tissue following this compound treatment indicates successful inhibition of PARP enzymatic activity. nih.govnih.gov As mentioned earlier, studies in pediatric solid tumor cell lines and xenografts demonstrated significant inhibition of PAR activity by this compound. nih.govnih.gov
Markers of DNA damage, such as γH2AX foci, also serve as important PD biomarkers. An increase in γH2AX levels indicates that this compound-induced PARP inhibition is leading to the accumulation of DNA breaks, particularly DSBs resulting from the processing of unrepaired SSBs or stalled replication forks. iiarjournals.orgnih.govresearchgate.net
Preclinical PD analysis can also involve assessing the formation of PARP-DNA complexes, which are a key cytotoxic mechanism of PARP inhibitors. drugbank.comfda.gov The trapping of PARP on DNA lesions can be a more significant predictor of cytotoxicity than catalytic inhibition alone. nih.gov
Studies in xenograft models have confirmed that PARP inhibition is achieved at the administered doses and that this inhibition correlates with antitumor activity, particularly in models with HRR deficiencies. nih.govnih.govaacrjournals.orgnih.gov Preclinical PD studies can also help in understanding the relationship between drug exposure and target modulation, informing dose selection for further studies. While comprehensive preclinical PD data across all model types were not detailed in the provided snippets, the consistent finding of PARP inhibition and induction of DNA damage markers like γH2AX in responsive models underscores their importance as PD biomarkers for this compound. nih.govnih.goviiarjournals.orgresearchgate.net
Interactive Table 2: Preclinical Pharmacodynamic Biomarkers of this compound
| Biomarker | Assessment Method(s) | Indication of this compound Activity |
| PAR levels | Measurement in cell lysates or tumor tissue nih.govnih.gov | Decrease indicates inhibition of PARP enzymatic activity nih.govnih.gov |
| γH2AX foci/levels | Immunofluorescence, Western blot, Flow cytometry iiarjournals.orgnih.govresearchgate.net | Increase indicates accumulation of DNA damage (DSBs) iiarjournals.orgresearchgate.net |
| PARP-DNA complex formation | Various biochemical assays drugbank.comfda.gov | Increase indicates PARP trapping on DNA lesions drugbank.comfda.gov |
Investigating Synergistic Interactions with Other Agents in Preclinical Models
Preclinical research has extensively explored the potential of combining this compound with various therapeutic agents to enhance anti-tumor efficacy, particularly in the context of DNA damage repair deficiencies. These studies utilize a range of experimental models, including cancer cell lines and patient-derived xenografts (PDXs), to evaluate synergistic interactions.
Investigations into the combination of this compound with DNA-damaging agents have demonstrated promising results in preclinical settings. In pediatric solid tumor cell lines, the addition of this compound to DNA-damaging agents, such as camptothecins (irinotecan and SN38) and alkylating agents (melphalan, carboplatin (B1684641), and doxorubicin), resulted in additive to synergistic interactions nih.govnih.gov. Specifically, the synergistic interaction between this compound and SN38 was notable in medulloblastoma and Ewing sarcoma cell lines, leading to significantly increased growth inhibition compared to either agent alone nih.gov. Similarly, in oesophageal squamous cell carcinoma (ESCC) cell lines, this compound enhanced the cytotoxicity of cisplatin, doxorubicin, SN-38, and temozolomide, synergistically increasing their effects on cell colony formation and enhancing the accumulation of γH2AX, a marker of DNA damage iiarjournals.orgiiarjournals.org. Preclinical studies also support the synergistic effect of this compound when combined with temozolomide in models of DNA mismatch repair-defective leukemia, Ewing sarcoma, and glioblastoma, including models resistant to single-agent temozolomide icr.ac.ukfrontiersin.org.
Combinations of this compound with inhibitors targeting other DNA damage response (DDR) pathways have also shown synergy in preclinical models. The combination of this compound with ATR inhibitors, such as Ceralasertib (AZD6738), has demonstrated synergistic effects in various cancer cell lines and xenografts, including lung cancer and BRCA1/2-deficient ovarian cancer models mdpi.comresearchgate.net. This synergy is attributed to increased DNA replication fork instability, double-strand breaks, and apoptosis mdpi.comresearchgate.net. In ATM-deficient cancer cells, the combination of this compound with an ATR inhibitor also potentiated genomic instability and cell death researchgate.net. Additionally, simultaneous inhibition of DNA-dependent protein kinase (DNA-PKcs) with an inhibitor like AZD7648 and this compound has shown synergistic effects in BRCA-mutated tumor cells, hypothesized to be due to catastrophic genomic instability resulting from concurrent inhibition of NHEJ and pre-existing HR defects frontiersin.org.
Beyond DNA repair pathways, this compound has been investigated in combination with agents targeting other cellular processes. Preclinical data suggests potential synergy between this compound and drugs impacting the androgen receptor pathway in prostate cancer jwatch.org. In triple-negative breast cancer (TNBC) with functional PTEN, the combination of this compound and the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) synergistically increased tumor cell death by activating apoptosis and increasing DNA damage accumulation icr.ac.uk. HDAC inhibitors combined with this compound in pancreatic cancer cell lines exhibited downregulation of HR-related proteins like RAD51 and BRCA1, leading to DNA damage accumulation icr.ac.uk. Preclinical data also supports synergistic interactions between this compound and PI3K inhibitors in both BRCA-deficient and BRCA-proficient models, enhancing tumor cell death and decreasing proliferation icr.ac.uk. The combination of this compound and the CHK1 inhibitor MK-8776 produced a synergistic effect in hepatocellular carcinoma cell lines, reducing cell viability and inducing oxidative stress and DNA damage mdpi.com. Studies have also indicated that the combination of everolimus (B549166) and this compound inhibited tumor growth in xenograft models of breast cancer spandidos-publications.com. Furthermore, preclinical evaluations have explored the combination of this compound with anti-angiogenic therapies like bevacizumab and cediranib (B1683797), suggesting potential synergistic function and viability as a treatment option in ovarian cancer models icr.ac.uk. Recent preclinical data also indicates that combining this compound with trastuzumab in HER2-positive breast cancer cell lines resulted in notable decreases in cell proliferation and increases in DNA damage accumulation icr.ac.uk.
While in vitro studies often demonstrate clear synergy, translating these findings to in vivo models can present challenges. For instance, while in vitro data showed synergistic efficacy of this compound with camptothecins and alkylating agents in pediatric solid tumor cell lines, clear evidence of synergy was not always discernible in xenograft models nih.govnih.gov. However, in vivo studies have shown that combinations like this compound and carboplatin can further increase the survival of animals with MDA-MB-231 triple-negative breast cancer xenografts compared to monotherapy frontiersin.org.
The exploration of synergistic interactions in preclinical models is crucial for identifying rational drug combinations that can potentially improve therapeutic outcomes for cancer patients. These studies provide valuable data on the mechanisms of synergy and help prioritize combinations for further clinical investigation.
Here are some examples of preclinical data on synergistic interactions of this compound with other agents:
| Combination Agent | Cancer Model (in vitro/in vivo) | Observed Interaction | Key Findings | Source |
| SN38 | Pediatric Solid Tumors (in vitro) | Synergistic | Increased growth inhibition in medulloblastoma and Ewing sarcoma cell lines. | nih.gov |
| Cisplatin | ESCC (in vitro) | Synergistic | Enhanced cytotoxicity, increased γH2AX accumulation. | iiarjournals.orgiiarjournals.org |
| Doxorubicin | ESCC (in vitro) | Synergistic | Enhanced cytotoxicity, increased γH2AX accumulation. | iiarjournals.orgiiarjournals.org |
| Temozolomide | ESCC (in vitro) | Synergistic | Enhanced cytotoxicity, increased γH2AX accumulation. | iiarjournals.orgiiarjournals.org |
| Temozolomide | Various (preclinical models) | Synergistic | Effective in models of DNA mismatch repair-defective leukemia, EWS, and GBM, including resistant models. | icr.ac.ukfrontiersin.org |
| Ceralasertib (ATRi) | Ovarian, Lung Cancer (in vitro/in vivo) | Synergistic | Increased replication fork instability, DSBs, apoptosis. Effective in BRCA1/2-deficient and ATM-deficient models. | mdpi.comresearchgate.net |
| AZD7648 (DNA-PKcs inh) | BRCA-mutated tumors (preclinical) | Synergistic | Hypothesized due to catastrophic genomic instability. | frontiersin.org |
| SAHA (HDAC inh) | TNBC (in vitro) | Synergistic | Increased apoptosis, increased DNA damage accumulation. | icr.ac.uk |
| PI3K Inhibitors | BRCA-deficient/proficient (preclinical) | Synergistic | Enhanced tumor cell death, decreased proliferation. | icr.ac.uk |
| MK-8776 (CHK1 inh) | Hepatocellular Carcinoma (in vitro) | Synergistic | Reduced cell viability, induced oxidative stress and DNA damage. | mdpi.com |
| Everolimus | Breast Cancer (xenografts) | Inhibited growth | Inhibited tumor growth in xenograft models. | spandidos-publications.com |
| Carboplatin | TNBC (xenografts) | Increased survival | Increased mean survival compared to monotherapy. | frontiersin.org |
| Trastuzumab | HER2-positive Breast Cancer (in vitro) | Synergistic | Decreased cell proliferation, increased DNA damage accumulation. | icr.ac.uk |
Table: Summary of Preclinical Synergistic Interactions with this compound
| Combination Agent | Cancer Model Type | Interaction Type | Key Preclinical Finding |
| SN38 | Cell Lines | Synergistic | Increased growth inhibition |
| Cisplatin | Cell Lines | Synergistic | Enhanced cytotoxicity, increased DNA damage |
| Doxorubicin | Cell Lines | Synergistic | Enhanced cytotoxicity, increased DNA damage |
| Temozolomide | Cell Lines, Xenografts | Synergistic | Enhanced cytotoxicity, effective in resistant models |
| ATR Inhibitors | Cell Lines, Xenografts | Synergistic | Increased DNA damage, apoptosis, replication stress |
| DNA-PKcs Inhibitors | Preclinical Models | Synergistic | Induced genomic instability |
| HDAC Inhibitors | Cell Lines | Synergistic | Increased apoptosis, DNA damage, downregulated HR proteins |
| PI3K Inhibitors | Preclinical Models | Synergistic | Enhanced cell death, decreased proliferation |
| CHK1 Inhibitors | Cell Lines | Synergistic | Reduced viability, induced oxidative stress, DNA damage |
| Everolimus | Xenografts | Inhibited growth | Reduced tumor growth |
| Carboplatin | Xenografts | Increased survival | Improved survival outcomes |
| Trastuzumab | Cell Lines | Synergistic | Decreased proliferation, increased DNA damage |
Clinical Research and Therapeutic Applications
Olaparib in Ovarian Cancer Management
This compound has revolutionized the treatment landscape for ovarian cancer, showing remarkable benefit as a maintenance therapy in different settings.
Several key studies have established the role of this compound in prolonging remission for patients with ovarian cancer that has recurred but is still responsive to platinum-based chemotherapy.
SOLO2: This phase III trial confirmed the findings of Study 19 in a larger population of patients with platinum-sensitive, relapsed ovarian cancer and a germline BRCA1 or BRCA2 (gBRCAm) mutation. nih.govlynparzahcp.comnih.gov The SOLO2 trial showed a significant improvement in investigator-assessed median PFS, with 19.1 months for the this compound group versus 5.5 months for the placebo group. nih.gov A blinded independent central review (BICR) showed an even greater median PFS of 30.2 months for this compound versus 5.5 months for placebo. nih.gov The final analysis of the trial demonstrated a median OS of 51.7 months with this compound compared to 38.8 months with placebo. nih.gov At the 5-year mark, 42.1% of patients who received this compound were alive compared to 33.2% of those who received the placebo. ascopubs.org
OPINION: This phase IIIb trial evaluated this compound as maintenance therapy in a broader population of patients with platinum-sensitive relapsed ovarian cancer without a germline BRCA mutation (non-gBRCAm). nih.gov The study reported a median OS of 32.7 months. nih.gov When analyzed by homologous recombination deficiency (HRD) status, the 24-month OS rates were higher in patients with HRD-positive tumors, including those with somatic BRCA mutations (sBRCAm). nih.gov
| Trial | Patient Population | Endpoint | This compound | Placebo | Hazard Ratio (95% CI) |
|---|---|---|---|---|---|
| Study 19 | Platinum-Sensitive Relapsed Serous Ovarian Cancer | Median PFS | 8.4 months | 4.8 months | 0.35 (0.25–0.49) |
| Median OS | 29.8 months | 27.8 months | 0.73 (0.55–0.95) | ||
| SOLO2 | Platinum-Sensitive Relapsed Ovarian Cancer with gBRCAm | Median PFS (Investigator) | 19.1 months | 5.5 months | 0.30 (0.22–0.41) |
| Median OS | 51.7 months | 38.8 months | 0.74 (0.54–1.00) | ||
| OPINION | Platinum-Sensitive Relapsed Ovarian Cancer without gBRCAm | Median OS | 32.7 months | N/A | N/A |
The success of this compound in the recurrent setting led to its investigation as a first-line maintenance therapy for newly diagnosed advanced ovarian cancer.
SOLO1: This landmark phase III trial evaluated this compound as maintenance therapy in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation who were in complete or partial response to platinum-based chemotherapy. ucl.ac.ukascopubs.orgnih.gov The results were transformative, showing a 70% reduction in the risk of disease progression or death with this compound compared to placebo. merck.com After a 7-year follow-up, 67.0% of patients treated with this compound were alive compared to 46.5% of patients who received a placebo. ascopubs.org The median PFS was not reached in the this compound arm, while it was 13.8 months in the placebo arm. ucl.ac.ukascopubs.org
| Trial | Patient Population | Treatment Arms | Endpoint | Result | Hazard Ratio (95% CI) |
|---|---|---|---|---|---|
| SOLO1 | Newly Diagnosed Advanced Ovarian Cancer with BRCAm | This compound | Median PFS | Not Reached | 0.30 (0.23–0.41) |
| Placebo | 13.8 months | ||||
| PAOLA-1 | Newly Diagnosed Advanced Ovarian Cancer | This compound + Bevacizumab | Median PFS | 22.1 months | 0.59 (0.49–0.72) |
| Placebo + Bevacizumab | 16.6 months |
The efficacy of this compound is strongly correlated with the presence of deficiencies in the HRR pathway.
BRCA Mutations: Tumors with mutations in the BRCA1 or BRCA2 genes are particularly sensitive to PARP inhibitors like this compound. nih.govonclive.com This is because BRCA proteins are essential for repairing double-strand DNA breaks through homologous recombination. When PARP is inhibited in BRCA-mutated cells, an alternative, error-prone DNA repair pathway is used, leading to genomic instability and cell death. Clinical trials have consistently shown the most significant benefits of this compound in patients with BRCA-mutated ovarian cancer. nih.govonclive.com
This compound in Breast Cancer Therapy
This compound has also emerged as a valuable therapeutic option for certain types of breast cancer, particularly those associated with inherited BRCA mutations.
The OlympiAD trial was a pivotal phase III study that evaluated this compound in patients with germline BRCA-mutated, HER2-negative metastatic breast cancer. ascopost.comfda.govnih.gov
OlympiAD Trial: In this trial, this compound monotherapy significantly prolonged progression-free survival compared to standard chemotherapy (physician's choice of capecitabine, eribulin, or vinorelbine). ascopost.comnih.gov The median PFS was 7.0 months with this compound versus 4.2 months with chemotherapy. The objective response rate was also higher with this compound. These findings led to the approval of this compound for this patient population. fda.gov
Building on its success in the metastatic setting, this compound was investigated as an adjuvant treatment for early-stage breast cancer.
| Trial | Patient Population | Treatment Arms | Endpoint | Result | Hazard Ratio (95% CI) |
|---|---|---|---|---|---|
| OlympiAD | Germline BRCA-mutated, HER2-negative Metastatic Breast Cancer | This compound | Median PFS | 7.0 months | 0.58 (0.43–0.80) |
| Chemotherapy | 4.2 months | ||||
| OlympiA | Germline BRCA-mutated, High-Risk, Early-Stage Breast Cancer | This compound | 4-Year Overall Survival | 89.8% | 0.68 (0.47–0.97) |
| Placebo | 86.4% |
Neoadjuvant Treatment Strategies
The exploration of this compound in the neoadjuvant setting—treatment administered before primary surgery—is an active area of investigation across several cancer types. The goal of this approach is to shrink tumors, making them easier to remove surgically, and to assess the tumor's response to the drug early in the treatment course.
In a phase II study known as the NOW trial, researchers investigated the feasibility of using this compound as a neoadjuvant treatment for patients with newly diagnosed, BRCA-mutant ovarian, primary peritoneal, or fallopian tube cancer. The findings, presented at the 2023 Society of Gynecologic Oncology Annual Meeting, showed that neoadjuvant this compound was well-tolerated and resulted in a 100% optimal resection rate. onclive.com After a median follow-up of 11.7 months, the estimated 12-month progression-free survival rate was 81%. onclive.com The study included patients with germline mutations in BRCA1/2, RAD51C/D, or PALB2. onclive.com Patients received two cycles of this compound before surgery, and most proceeded to surgery immediately after. onclive.com Of those who underwent surgical debulking, 85.7% achieved optimal results with no gross residual disease. onclive.com
Another phase II trial, the NEO trial, evaluated neoadjuvant this compound in patients with platinum-sensitive relapsed high-grade serous ovarian cancer who were candidates for secondary cytoreductive surgery. ascopubs.org Patients received this compound for approximately six weeks before surgery. ascopubs.org The study found this approach to be feasible and safe. ascopubs.org Following surgery, patients were randomized to either chemotherapy followed by maintenance this compound or this compound alone. ascopubs.org The results suggested that for patients with resectable disease, postoperative this compound alone was as effective and less toxic than chemotherapy followed by this compound. ascopubs.org
This compound in Pancreatic Cancer Treatment
This compound has emerged as a targeted therapy option for a specific subset of patients with pancreatic cancer. Its approval was a significant step forward in the management of this challenging disease.
BRCA-Mutated Metastatic Pancreatic Adenocarcinoma
This compound is approved for the maintenance treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) metastatic pancreatic adenocarcinoma whose disease has not progressed on at least 16 weeks of a first-line platinum-based chemotherapy regimen. fda.govascopost.comdrugs.com This approval was based on the pivotal phase III POLO trial. nih.govnih.gov
In the POLO trial, 154 patients with gBRCAm metastatic pancreatic cancer who had not progressed after at least 16 weeks of first-line platinum-based chemotherapy were randomized to receive either this compound or a placebo as maintenance therapy. fda.govnih.gov The trial demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with this compound compared to placebo. nih.govnih.gov The median PFS was 7.4 months for the this compound group versus 3.8 months for the placebo group. fda.govnih.govcancer.gov
The FDA also approved the BRACAnalysis CDx test as a companion diagnostic to identify patients with pancreatic cancer who have deleterious or suspected deleterious germline mutations in BRCA1 or BRCA2 genes and are therefore eligible for treatment with this compound. fda.govascopost.com
Table 1: Key Findings from the POLO Trial for this compound in Pancreatic Cancer
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 7.4 months fda.govnih.govcancer.gov | 3.8 months fda.govnih.govcancer.gov | 0.53 fda.govnih.gov | 0.0035 fda.gov |
| Median Overall Survival (OS) | 18.9 months fda.gov | 18.1 months fda.gov | 0.91 fda.gov | 0.683 fda.gov |
| Overall Response Rate (ORR) | 23% fda.gov | 12% fda.gov | N/A | N/A |
This compound in Prostate Cancer Management
This compound has demonstrated significant clinical activity in the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with alterations in DNA repair genes.
Metastatic Castration-Resistant Prostate Cancer with DNA Repair Gene Alterations
This compound is indicated for the treatment of adult patients with deleterious or suspected deleterious germline or somatic homologous recombination repair (HRR) gene-mutated mCRPC who have progressed following prior treatment with enzalutamide (B1683756) or abiraterone (B193195). drugs.com It is also approved in combination with abiraterone and prednisone (B1679067) or prednisolone (B192156) for patients with deleterious or suspected deleterious BRCA-mutated (BRCAm) mCRPC. drugs.commedicalletter.org
Inherited DNA Repair Defects in Prostate Cancer
A significant portion of men with metastatic prostate cancer, estimated to be between 20% and 25%, have either germline (inherited) or somatic (acquired) inactivation of key DNA repair genes. cancernetwork.com this compound's mechanism of action is particularly effective in tumors with these defects.
The TOPARP-A study was an earlier phase II trial that reported the antitumor activity of this compound in unselected mCRPC patients. cancernetwork.com A subsequent analysis of this trial found that patients with DNA-repair gene defects had a high response rate to this compound. jefferson.edunih.gov Of the 16 patients identified with DNA-repair gene defects (including BRCA1/2, ATM, Fanconi's anemia genes, and CHEK2), 14 (88%) responded to this compound. jefferson.edu This included all seven patients with BRCA2 loss. jefferson.edu
These findings underscore the importance of genomic testing in men with metastatic prostate cancer to identify those who may benefit from PARP inhibitors like this compound. tandfonline.com
Table 2: this compound Response in Metastatic Castration-Resistant Prostate Cancer with DNA Repair Defects (TOPARP-A Trial)
| Gene Alteration | Number of Patients with Response | Total Number of Patients | Response Rate |
| BRCA2 | 7 | 7 | 100% |
| ATM | 4 | 5 | 80% |
| Other DNA Repair Genes | 3 | 4 | 75% |
| Total with DNA Repair Defects | 14 | 16 | 88% jefferson.edu |
Emerging and Investigational Indications
The therapeutic potential of this compound continues to be explored in a variety of other cancers and treatment settings. Research is ongoing to identify other tumor types with DNA repair deficiencies that may respond to PARP inhibition.
This compound has shown activity in tumors with mutations in other DNA damage repair genes beyond BRCA1/2, such as PALB2 and ATM. nih.gov This has prompted clinical trials to include patients with a broader range of DDR gene mutations. nih.gov
In addition to its approved indications, this compound is being investigated in other solid tumors. For instance, it has been approved for the adjuvant treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative, high-risk early breast cancer who have received prior chemotherapy. drugs.commedicalletter.org It is also approved for certain types of epithelial ovarian, fallopian tube, or primary peritoneal cancers. drugs.commedicalletter.org
A study is underway to evaluate this compound as a monotherapy and in combination with durvalumab as a neoadjuvant treatment for HER2-negative breast cancer with BRCA mutations. centerwatch.com Durvalumab is an immunotherapy drug that works by blocking a signal that prevents the immune system from attacking cancer cells. centerwatch.com
The combination of this compound with other anticancer agents is also an area of active research. For example, this compound is approved in combination with bevacizumab for the maintenance treatment of homologous recombination deficiency (HRD) positive advanced ovarian cancer. unibestpharm.comonclive.com
Lung Cancer (e.g., Non-Small Cell Lung Cancer)
This compound has been investigated as a maintenance therapy for patients with advanced non-small cell lung cancer (NSCLC) who have responded to platinum-based chemotherapy. cancerresearchuk.orgnih.gov The rationale is that a subset of NSCLCs may have impaired DNA double-strand break repair, making them susceptible to PARP inhibition. nih.gov
In the multicenter, randomized, phase II PIN trial, patients with metastatic NSCLC who achieved a partial response to platinum doublet chemotherapy were randomized to receive either this compound or a placebo. nih.gov While progression-free survival (PFS) was longer in the this compound arm, the result did not reach statistical significance in the intention-to-treat analysis. nih.gov The research team concluded that this compound might help prevent the recurrence of advanced lung cancer after chemotherapy, but further research is needed to identify specific genetic markers that predict a better response. cancerresearchuk.org
| Trial Name / Identifier | Cancer Type | Treatment Arms | Key Findings |
| PIN Trial | Advanced NSCLC | This compound vs. Placebo (maintenance) | Longer PFS in the this compound arm, but not statistically significant (HR 0.83). nih.gov |
| Phase I/II (NCT01642251) | Relapsed SCLC | This compound + Temozolomide (B1682018) | ORR: 41.7%; Median PFS: 4.2 months; Median OS: 8.5 months. onclive.com |
| NCT04538378 | EGFR-mutated NSCLC transformed to SCLC/NET | This compound + Durvalumab | Ongoing study to evaluate tumor shrinkage. clinicaltrials.gov |
| NCT03532880 | SCLC | This compound + Thoracic Radiation | Ongoing phase 1 study evaluating safety and maximum tolerated dose. targetedonc.com |
Neuroendocrine Tumors
Research into this compound for neuroendocrine tumors (NETs) has focused on combination therapies designed to enhance the effects of existing treatments. One approach combines this compound with peptide receptor radionuclide therapy (PRRT) using agents like 177Lu-DOTATATE. snmmi.orgscienmag.com The PARP inhibitor is intended to block the repair of DNA damage induced by the radiation from 177Lu-DOTATATE, thereby increasing cancer cell death. snmmi.orgscienmag.com
The LuPARP phase I trial found that the combination of 177Lu-DOTATATE and this compound was feasible and generally well-tolerated in patients with somatostatin-positive tumors. snmmi.org Similarly, a phase 1/2 study at the National Institutes of Health is evaluating the safety and efficacy of this combination in patients with metastatic or inoperable gastrointestinal NETs, with early results showing the treatment is well-tolerated and demonstrates signs of efficacy. snmjournals.org Another combination under investigation is this compound with temozolomide for advanced neuroendocrine cancers that are metastatic or unresectable. withpower.com This strategy aims to leverage two different mechanisms to target cancer cells: temozolomide's ability to kill or stop cancer cell growth and this compound's function in preventing DNA repair. withpower.com
A case report has also detailed the successful treatment of a patient with a germline BRCA mutation and a metastatic NET G3 using a combination of a PARP inhibitor and targeted alpha-particle therapy with 225Ac-Dotatate, suggesting a potential synergistic effect. nih.gov
| Trial Name / Identifier | Cancer Type | Treatment Combination | Key Findings |
| LuPARP (Phase I) | Somatostatin-Positive NETs | 177Lu-DOTATATE + this compound | Combination was feasible and generally well-tolerated. snmmi.org |
| NCT04086485 (Phase I/II) | GI NETs | 177Lu-DOTATATE + this compound | Well-tolerated with early evidence of efficacy (stable disease with some tumor shrinkage). snmjournals.org |
| NCT02148783 | Advanced NETs | This compound + Temozolomide | Investigating if the combination is more effective than temozolomide alone. withpower.com |
Endometrial Cancer
In endometrial cancer, this compound is being studied in combination with immunotherapy. The phase III DUO-E trial investigated the addition of the immune checkpoint inhibitor durvalumab to standard platinum-based chemotherapy, followed by maintenance therapy with durvalumab with or without this compound. oncologynewscentral.comastrazeneca-us.com
The results showed that adding this compound to durvalumab maintenance therapy provided a notable benefit, particularly for patients with mismatch repair proficient (pMMR) disease, which accounts for about 80% of endometrial cancer cases. oncologynewscentral.comastrazeneca-us.com The enhanced progression-free survival in the pMMR group was observed across various biomarker subgroups, including those with PD-L1 positivity and TP53 mutations. oncologynewscentral.com Other clinical trials are also underway to assess the efficacy of this compound combined with pembrolizumab (B1139204) in patients with persistent or recurrent endometrial cancer or endometrial carcinosarcoma. withpower.comclinicaltrials.gov The ENDOLA phase I/II trial explored a triplet combination of this compound, metronomic cyclophosphamide, and metformin, which showed a favorable benefit/toxicity ratio in heavily pretreated patients with recurrent endometrial cancer, with a median PFS of 5.2 months. nih.gov
| Trial Name / Identifier | Cancer Type | Treatment Arms | Key Findings |
| DUO-E (Phase III) | Advanced/Recurrent Endometrial Cancer | Chemo + Durvalumab -> Durvalumab + this compound maintenance | Improved PFS, especially in pMMR patients. oncologynewscentral.comastrazeneca-us.com |
| ENDOLA (Phase I/II) | Recurrent Endometrial Cancer | This compound + Cyclophosphamide + Metformin | Median PFS of 5.2 months; favorable benefit/toxicity ratio. nih.gov |
| NCT05156268 | Persistent/Recurrent Endometrial Cancer | This compound + Pembrolizumab | Ongoing study to evaluate efficacy and safety. clinicaltrials.gov |
Melanoma
The use of this compound in melanoma is an emerging area of research, focusing on patients with specific genetic mutations that impair DNA repair pathways. Retrospective data indicate that 20-30% of cutaneous melanomas harbor a mutation in at least one homologous recombination (HR) gene, suggesting that PARP inhibitors could be a valuable therapeutic option. clinicaltrials.gov
A phase II pilot trial (NCT05482074) is currently evaluating this compound as a monotherapy for patients with unresectable or metastatic melanoma (including cutaneous, mucosal, or uveal types) who have germline or somatic mutations in BRCA1 or BRCA2 genes and have progressed on prior checkpoint inhibitor therapy. clinicaltrials.gov Another phase II study (NCT04633902) is assessing the combination of this compound with the immune checkpoint inhibitor pembrolizumab in patients with advanced melanoma who have an HR mutation and are resistant to anti-PD-1 therapy. clinicaltrials.govwithpower.com This combination approach is based on the rationale that PARP inhibitors may sensitize tumors to immunotherapy. nih.gov
Preclinical and clinical evidence supports this strategy. A case study of a stage IV acral melanoma patient with a germline BRCA1 mutation who was resistant to anti-PD-1 therapy showed that this compound monotherapy achieved stable disease for three months. nih.gov
| Trial Name / Identifier | Cancer Type | Treatment | Patient Population |
| NCT05482074 (Phase II) | Unresectable/Metastatic Melanoma | This compound | Germline or somatic BRCA1/2 mutations; progressed on checkpoint inhibitors. clinicaltrials.gov |
| NCT04633902 (Phase II) | Advanced Melanoma | This compound + Pembrolizumab | Homologous recombination (HR) mutation; resistant to anti-PD-1 therapy. clinicaltrials.gov |
Biomarker Research and Patient Stratification
The effective use of this compound is highly dependent on identifying patients whose tumors have specific molecular vulnerabilities. Biomarker research is central to stratifying patients and predicting treatment response.
Germline vs. Somatic BRCA Mutations
Mutations in the BRCA1 and BRCA2 genes, which are critical for homologous recombination repair, can be inherited (germline) or acquired within the tumor tissue (somatic). This compound has demonstrated efficacy in patients with either type of mutation. nih.govonclive.com Regulatory approval for this compound in ovarian cancer was based on studies that included patients with both germline and somatic BRCA mutations, with subgroup analysis indicating a comparable benefit. nih.gov
| Study | Cancer Type | Mutation Type | Key Finding |
| LIGHT (Phase II) | Relapsed Ovarian Cancer | Germline BRCA | 18-month OS rate: 86.4%. onclive.com |
| LIGHT (Phase II) | Relapsed Ovarian Cancer | Somatic BRCA | 18-month OS rate: 88.0%. onclive.com |
| Tumor-Agnostic (Phase II) | Various Advanced Cancers | Germline or Somatic BRCA1/2 | This compound demonstrated efficacy in both cohorts. nih.govresearchgate.net |
Homologous Recombination Deficiency (HRD) Testing and Clinical Utility
Beyond mutations in BRCA1 and BRCA2, a broader condition known as homologous recombination deficiency (HRD) can also sensitize cancer cells to PARP inhibitors. HRD is a state where a cell cannot effectively repair double-strand DNA breaks, often resulting from defects in other genes in the HR pathway or from other causes leading to genomic instability. onclive.comascopubs.org
HRD status is now a critical predictive biomarker for this compound therapy, particularly in ovarian cancer. targetedonc.com The FDA has approved this compound in combination with bevacizumab as a first-line maintenance treatment for advanced ovarian cancer patients whose disease is associated with HRD-positive status. targetedonc.comlynparzahcp.com This status is defined by either a deleterious BRCA mutation and/or high genomic instability. lynparzahcp.com
Several assays are used to determine HRD status. These tests typically measure "genomic scars"—the lasting effects of faulty DNA repair on the chromosome—by assessing markers like large-scale state transitions (LST), telomeric allelic imbalance (TAI), and loss of heterozygosity (LOH). ascopubs.orgaacrjournals.org A retrospective analysis of the phase 3 PAOLA-1 trial demonstrated the predictive value of the Geneva HRD test, which is based on a genomic instability score. onclive.com In that analysis, patients identified as HRD-positive showed a significant reduction in the risk of disease progression or death when treated with this compound plus bevacizumab, whereas HRD-negative patients derived no benefit and experienced inferior survival outcomes. onclive.com These findings highlight that comprehensive HRD testing is essential for accurately selecting patients who are most likely to benefit from this compound. onclive.comtargetedonc.com
Mechanisms of Acquired Resistance to Olaparib
Restoration of Homologous Recombination Function
The most well-established mechanism of acquired resistance to PARP inhibitors, including Olaparib, is the restoration of homologous recombination (HR) capacity. wikipedia.orgfrontiersin.orgciteab.com In HR-deficient tumors, PARP inhibition leads to the accumulation of DSBs that cannot be effectively repaired by HR, resulting in cell death. frontiersin.org However, if HR function is restored, these cells can efficiently repair the DNA damage, leading to resistance. frontiersin.org This restoration can occur through several mechanisms.
Reversion mutations in BRCA1 or BRCA2 are the most frequent method by which HR is restored in tumors initially sensitive to this compound due to BRCA mutations. frontiersin.orgascopubs.org These secondary mutations occur within the mutated BRCA gene and restore the gene's open reading frame, leading to the production of a functional or partially functional BRCA protein. frontiersin.orgmdpi.com This restored BRCA protein can then participate in HR-mediated DNA repair, rendering the cells resistant to PARP inhibition. frontiersin.orgnih.gov
BRCA reversion mutations have been observed in both germline and somatic BRCA1/2-mutated tumors and have been identified in patient samples and cellular studies. frontiersin.orgnih.gov For instance, a patient with metastatic breast cancer initially sensitive to this compound due to a BRCA2 loss-of-function mutation developed resistance after several months of treatment, and genomic profiling revealed a BRCA2 reversion mutation. frontiersin.orgnih.gov Studies have detected BRCA reversion mutations in a significant percentage of patients who developed resistance to this compound, with varying frequencies reported in different cancer types. asco.org
| Cancer Type | Percentage of Patients with BRCA Reversion Mutations Post-Olaparib | Source |
| Breast Cancer | ~40% | asco.org |
| Ovarian Cancer | ~20% | asco.org |
These reversion mutations can vary in allelic frequency and may occur as single or multiple events within the tumor, suggesting a polyclonal origin of resistance in some cases. asco.org
While HR is the preferred pathway for accurate DSB repair, non-homologous end-joining (NHEJ) can also repair DSBs, albeit in a more error-prone manner. frontiersin.orgoncoscience.us In HR-deficient tumors, NHEJ plays a more prominent role in DSB repair. frontiersin.org However, alterations in genes that regulate NHEJ can paradoxically lead to the reactivation of HR and contribute to PARP inhibitor resistance, particularly in the context of BRCA1 deficiency. frontiersin.orgfrontiersin.org
Studies have shown that defective HR resulting from BRCA1 mutations can be reactivated by concomitant disruption of genes regulating NHEJ. frontiersin.org This suggests a complex interplay between HR and NHEJ pathways in determining sensitivity or resistance to PARP inhibitors. frontiersin.org
Loss or reduction of the TP53-binding protein 1 (53BP1) is another mechanism that can restore HR function, particularly in BRCA1-deficient cells, and confer resistance to PARP inhibitors. wikipedia.orgnih.govovariancancernewstoday.comnih.gov 53BP1 is involved in the activation of NHEJ and counteracts the DNA end resection that is necessary for HR. frontiersin.orgovariancancernewstoday.com In BRCA1-deficient cells, loss of 53BP1 can promote DNA end resection, thereby partially restoring HR-mediated DNA repair and reducing hypersensitivity to PARP inhibitors and other DNA-damaging agents. nih.govpnas.orgnih.gov
Loss of 53BP1 has been observed in this compound-resistant tumors in preclinical models and in patient samples. nih.govnih.gov For example, studies in mouse models of BRCA1-deficient breast cancer have shown that loss of 53BP1 causes resistance to PARP inhibition. nih.govnih.gov Immunohistochemistry has revealed loss of 53BP1 protein in a fraction of this compound-resistant tumors. nih.govnih.gov
| Study Model | Observation | Source |
| BRCA1-deficient mouse mammary tumors | Loss of 53BP1 causes resistance to PARP inhibition | nih.gov |
| This compound-resistant mouse mammary tumors | 3 of 11 tumors showed at least partial loss of 53BP1 protein | nih.gov |
| BRCA1-deficient mouse mammary tumors (AZD2461) | Restoration of HR due to somatic mutation of Trp53bp1 encoding 53BP1 occurs | pnas.org |
Loss of 53BP1 is suggested to result in partial restoration of HR-mediated DNA repair, evidenced by the presence of DNA damage-induced RAD51 foci. nih.govaacrjournals.org
Alterations in Drug Efflux Mechanisms
Increased drug efflux, leading to reduced intracellular concentration of the drug, is another mechanism contributing to acquired resistance to this compound. wikipedia.orgfrontiersin.org
Increased expression of drug efflux transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, has been associated with this compound resistance. wikipedia.orgfrontiersin.orgoaepublish.com P-gp is a multidrug efflux transporter that can actively pump various compounds, including some PARP inhibitors like this compound, out of the cell, thereby lowering their intracellular concentration below therapeutic levels. frontiersin.orgoaepublish.comnih.gov
Evidence suggests that increased expression of drug efflux transporter genes, specifically Abcb1a/b in mice, is associated with PARP inhibitor resistance. frontiersin.org One study showed a significant increase in the expression of Abcb1a/b in this compound-resistant breast cancers in a mouse model. frontiersin.org Increased P-gp-mediated drug efflux has been described in both BRCA1;p53-deficient and BRCA2;p53-deficient mouse mammary tumors. aacrjournals.org While the clinical significance of P-gp-based resistance for this compound is still being investigated, it may be particularly relevant in cancers where high P-gp levels are common. aacrjournals.org Studies have shown that inhibiting P-gp can reverse this compound resistance mediated by this transporter. nih.govaacrjournals.org
Adaptive Responses and Genomic Instability
Beyond direct restoration of HR or increased drug efflux, cancer cells can also develop adaptive responses to this compound treatment that contribute to resistance. citeab.com These responses can involve changes in DNA damage response (DDR) pathways and lead to increased genomic instability, which paradoxically can allow for the selection of resistant clones. jneonatalsurg.commdpi.com
Adaptive responses can occur early during therapy and may represent a transitional state before the acquisition of stable genetic or epigenetic resistance mechanisms. researchgate.netnih.gov These responses can involve the modulation of various signaling pathways and proteins involved in DNA repair and cell survival. For instance, this compound has been shown to induce the expression and nuclear localization of the transcription factor FOXM1, which in turn upregulates the expression of genes involved in the HR pathway as an adaptive cellular response. researchgate.netnih.gov Targeting FOXM1 has been shown to disrupt this adaptive response and enhance sensitivity to PARP inhibition. researchgate.netnih.gov
While PARP inhibitors are designed to induce genomic instability in HR-deficient cells, cancer cells can adapt to this stress. jneonatalsurg.commdpi.com The genomic heterogeneity within tumors can support the evolution of resistance mechanisms. mdpi.com Adaptive responses that improve survival under treatment pressure are linked to this cellular diversity. jneonatalsurg.com Changes in the expression profiles of DDR proteins have been observed in this compound-resistant cell lines, suggesting modified DDR mechanisms as part of the adaptive response. jneonatalsurg.com
| Protein/Pathway | Role in Adaptive Response to this compound | Source |
| FOXM1 | Upregulated, promotes HR gene expression, contributes to adaptive response | researchgate.netnih.gov |
| DDR Proteins | Altered expression profiles observed in resistant cells | jneonatalsurg.com |
These adaptive responses highlight the dynamic nature of resistance development and suggest potential strategies for combination therapies to overcome or prevent resistance. researchgate.netnih.gov
Cross-Resistance Patterns with Other PARP Inhibitors
Acquired resistance to this compound can lead to cross-resistance to other PARP inhibitors, although the extent and pattern of this cross-resistance can vary depending on the specific resistance mechanism and the characteristics of the other PARP inhibitors. Research indicates that the mechanisms conferring resistance to this compound may also confer resistance to other PARP inhibitors aacrjournals.orgonclive.comaacrjournals.orgnih.gov.
Studies using this compound-resistant cell lines have demonstrated varying degrees of cross-resistance to other clinically relevant PARP inhibitors, including rucaparib (B1680265), niraparib (B1663559), and talazoparib (B560058) aacrjournals.orgonclive.comaacrjournals.orgnih.gov. For instance, this compound-resistant prostate cancer cell lines have shown cross-resistance to rucaparib, niraparib, and talazoparib aacrjournals.orgonclive.comaacrjournals.orgnih.gov. Similarly, an this compound-resistant BRCA1-mutant ovarian cancer cell line exhibited cross-resistance to veliparib (B1684213) and talazoparib mdpi.comnih.gov.
However, the sensitivity profile to other PARP inhibitors in this compound-resistant cells is not uniform. In the aforementioned this compound-resistant BRCA1-mutant ovarian cancer cell line, while cross-resistance to veliparib and talazoparib was observed, the cells retained sensitivity, and even showed increased cytotoxicity, to niraparib and rucaparib mdpi.comnih.gov. This differential sensitivity suggests that resistance mechanisms may not equally impact all PARP inhibitors. Niraparib and rucaparib were found to induce higher levels of replication stress and DNA single-strand gaps compared to other PARP inhibitors in these resistant cells mdpi.comnih.gov.
Increased drug efflux, often mediated by the ABCB1 (MDR1, P-glycoprotein) transporter, is a mechanism of resistance that can contribute to cross-resistance among PARP inhibitors that are substrates for this transporter researchgate.netnih.govmdpi.commdpi.comaacrjournals.orgtandfonline.com. This compound is a known substrate of ABCB1 researchgate.netmdpi.com. Therefore, upregulation of ABCB1 can lead to decreased intracellular accumulation of this compound and other PARP inhibitors that are also ABCB1 substrates, resulting in cross-resistance researchgate.netmdpi.commdpi.com. Studies have shown that ABC inhibitors can restore sensitivity to this compound in preclinical models where resistance is mediated by increased drug efflux researchgate.net. Paclitaxel-resistant ovarian cancer cells, which exhibited increased ABCB1 expression, were cross-resistant to this compound and rucaparib but not to veliparib, suggesting that veliparib is not an effective substrate of P-glycoprotein researchgate.netmdpi.com.
Restoration of homologous recombination (HR) function, frequently through mechanisms such as BRCA1/2 reversion mutations or loss of 53BP1, is another key mechanism of resistance to PARP inhibitors researchgate.netmdpi.comaacrjournals.orgfrontiersin.orgwjgnet.comresearchgate.net. This restoration of DNA repair capability can lead to cross-resistance to different PARP inhibitors by enabling the repair of DNA damage that these agents induce frontiersin.orgwjgnet.com. Secondary mutations in genes like RAD51C can also confer resistance not only to rucaparib but also to this compound, niraparib, talazoparib, and veliparib, indicating a broad cross-resistance pattern mediated by HR restoration frontiersin.org.
Conversely, some studies have suggested that stepwise exposure to escalating concentrations of this compound in ovarian cancer cell lines did not consistently produce acquired PARP inhibitor resistance or cross-resistance to other chemotherapeutic compounds nih.govspandidos-publications.comspandidos-publications.com. However, other research highlights that many patients develop resistance to agents like platinum before PARP inhibitor treatment, which can lead to cross-resistance between platinum agents and PARP inhibitors due to shared resistance mechanisms nih.govmdpi.comfrontiersin.orgwjgnet.comresearchgate.netfrontiersin.orgoaepublish.commdpi.com.
The varying cross-resistance patterns underscore the complexity of resistance mechanisms and suggest that sequential or combination strategies with different PARP inhibitors or other agents might be effective in overcoming or managing resistance in some cases mdpi.comnih.govmdpi.com. Understanding the specific mechanism of acquired resistance in a given tumor is crucial for predicting cross-resistance patterns and guiding subsequent treatment decisions researchgate.netnih.govmdpi.comfrontiersin.orgwjgnet.comresearchgate.netfrontiersin.orgoaepublish.commdpi.com.
Here is a summary of observed cross-resistance patterns:
| This compound-Resistant Cells Show Cross-Resistance To: | This compound-Resistant Cells Show Differential Sensitivity To: | Resistance Mechanism Involved | Source(s) |
| Rucaparib, Niraparib, Talazoparib | General resistance mechanisms (e.g., G2-M checkpoint override) | aacrjournals.orgonclive.comaacrjournals.orgnih.gov | |
| Veliparib, Talazoparib | Niraparib, Rucaparib (increased cytotoxicity) | Varying impact of resistance mechanisms on different PARPis | mdpi.comnih.gov |
| This compound, Rucaparib | Veliparib (no cross-resistance) | Increased ABCB1 expression | researchgate.netmdpi.com |
| This compound, Niraparib, Talazoparib, Veliparib | RAD51C secondary mutations (HR restoration) | frontiersin.org | |
| This compound, Rucaparib, Veliparib | Loss of SLFN11 | tandfonline.comfrontiersin.org |
Pharmacodynamic Research and Translational Implications
Correlation of PARP Inhibition with Cellular and Clinical Outcomes
The pharmacodynamic activity of olaparib, measured by the inhibition of PARP activity, has been correlated with cellular and, to some extent, clinical outcomes. Preclinical studies have demonstrated that this compound induces growth inhibition and inhibits PAR activity in various cancer cell lines. nih.gov In BRCA1-deficient breast cancer cell lines, this compound has shown significant inhibition. jhoponline.com Studies in pediatric solid tumor cell lines also indicated that clinically achievable concentrations of single-agent this compound caused growth inhibition and inhibited PAR activity. nih.gov
In the clinical setting, achieving sufficient target inhibition in surrogate tissues, such as peripheral blood mononuclear cells and hair follicles, has been used as a pharmacodynamic marker in early phase trials. jhoponline.com While a direct, consistent correlation between the level of PARP inhibition in surrogate tissues and clinical efficacy endpoints like progression-free survival (PFS) across all studies can be complex to establish definitively, the underlying principle is that effective PARP inhibition is necessary to exploit the synthetic lethality in susceptible tumor cells. drugbank.comfrontiersin.org Clinical trials have demonstrated that this compound maintenance therapy significantly prolongs PFS in patients with platinum-sensitive BRCA-mutated ovarian cancer, supporting the link between its mechanism of action and clinical benefit in this population. researchgate.net
Exposure-Efficacy Relationships
Studies have investigated the relationship between this compound exposure levels and clinical efficacy. While this compound exposure increases with dose, early pharmacometric analyses did not identify a clear exposure-response relationship for PFS across all dose ranges evaluated. fda.gov For instance, in a phase 2 trial in patients with advanced BRCA1- or BRCA2-associated ovarian cancer, no apparent exposure-PFS relationship was identified at the 200 mg and 400 mg BID capsule doses. fda.gov However, population exposure-response analyses combining data from multiple studies and both capsule and tablet formulations have been performed. These analyses indicated a statistically significant, albeit small, superiority in exposure-PFS for the 300 mg BID tablet dose compared to the 200 mg BID tablet dose. nih.gov
Despite the observed interpatient variability in pharmacokinetic exposure levels, a recent study in real-life patients with ovarian cancer found no statistically significant difference in PFS between patients with this compound minimum plasma concentrations (Cmin) below and above the median. researchgate.netnih.gov This suggests that the approved dose may achieve sufficient target inhibition in most patients, potentially masking a strong exposure-efficacy relationship within the studied population and dose range. nih.gov
Exposure-Toxicity Relationships
A clearer relationship has been observed between this compound exposure and toxicity, particularly hematologic adverse events. High interindividual variability in pharmacokinetic exposure levels of PARP inhibitors, including this compound, appears to be associated with greater toxicity. ascopubs.org An exposure-toxicity correlation has been reported between the probability of anemia, a common adverse event with this compound, and steady-state minimum and predicted maximum plasma concentrations (Cmin and Cmax). researchgate.net
A retrospective multicenter study specifically analyzed the pharmacokinetic/pharmacodynamic relationship for toxicity in ovarian cancer patients. This study found a significant association between plasma this compound exposure and the onset of early significant adverse events (SAE). nih.gov this compound Cmin was identified as a significant covariate associated with an increased risk of SAE onset. nih.gov The study suggested a potential threshold of Cmin > 2500 ng/mL as being significantly associated with an increased risk of SAE. nih.gov
Data Table: Association between this compound Cmin and Risk of Significant Adverse Events
| Metric | Value | 95% Confidence Interval | p-value |
| Odds Ratio for SAE per 1000 ng/mL Cmin increase | 1.31 | [1.10, 1.57] | < 0.05 |
| Cmin Threshold for SAE Prediction | 2500 ng/mL | - | - |
This table summarizes findings from a study indicating that higher trough concentrations of this compound are associated with an increased risk of significant adverse events. nih.gov
Inhibition of Renal Transporters and Creatinine (B1669602) Increase
An observed increase in serum creatinine levels in patients treated with this compound is attributed to the inhibition of renal transporter proteins rather than a true decline in glomerular filtration rate (GFR). ascopubs.orgnih.govnih.govtandfonline.comtandfonline.com Studies have shown that this compound can inhibit renal transporters such as MATE1 and MATE2-K in vitro at clinically relevant concentrations. nih.govtandfonline.comtandfonline.com Creatinine is secreted into urine through renal transporters, including multidrug and toxin extrusion proteins (MATE1, MATE2-K) and organic cation transporters (OCT1, OCT2). tandfonline.comtandfonline.com Inhibition of these transporters by this compound reduces the tubular secretion of creatinine, leading to increased serum creatinine levels. nih.govtandfonline.comtandfonline.com
Clinical studies have supported this mechanism, demonstrating that while this compound treatment is associated with an increase in serum creatinine and a decrease in creatinine-derived estimated GFR (eGFR), there is no significant effect on cystatin C levels or cystatin C-derived eGFR. nih.govnih.gov This indicates that the increase in creatinine is likely due to altered tubular secretion and does not reflect a functional impairment of glomerular filtration. nih.govnih.govtandfonline.comtandfonline.com The increase in creatinine appears to be reversible and dose-dependent. nih.govtandfonline.comtandfonline.com Therefore, using creatinine-derived eGFR may underestimate the true GFR in patients receiving this compound, and alternative markers like cystatin C may be more accurate for assessing renal function in this context. nih.govnih.govtandfonline.comtandfonline.com
Data Table: Impact of this compound on Renal Function Markers
| Marker | Change During Treatment (Median) | p-value | Conclusion |
| Serum Creatinine | +14% | < 0.001 | Increased (likely due to transporter inhibition) |
| Creatinine-derived eGFR | -13% | < 0.001 | Decreased (likely an artifact) |
| Cystatin C | No significant change | 0.520 | Unaffected |
| Cystatin C-derived eGFR | No significant change | 0.918 | Unaffected |
This table illustrates the differential impact of this compound on creatinine-based and cystatin C-based assessments of renal function, supporting the role of renal transporter inhibition. nih.govnih.gov
Combination Therapy Strategies and Research
Olaparib in Combination with Chemotherapy
The combination of this compound with chemotherapy agents, particularly those that cause DNA damage, is a key area of research. The rationale is that PARP inhibition can impair the repair of DNA lesions induced by chemotherapy, leading to increased cytotoxicity in cancer cells. figshare.comnih.govunil.chresearchgate.net
Platinum-Based Chemotherapy (e.g., Carboplatin)
Combining this compound with platinum-based chemotherapy, such as Carboplatin (B1684641), has been investigated in various cancers, including ovarian and breast cancer. figshare.comresearchgate.netcancerresearchuk.orgnih.gov Platinum agents induce DNA cross-links, and inhibiting PARP can hinder the repair of these lesions, leading to enhanced cell death.
A randomized phase 2 trial in patients with platinum-sensitive, recurrent, high-grade serous ovarian cancer evaluated this compound plus Paclitaxel and Carboplatin followed by this compound maintenance monotherapy versus Paclitaxel and Carboplatin alone. researchgate.netnih.gov This study demonstrated that the addition of this compound significantly improved progression-free survival (PFS), with the most pronounced benefit observed in patients with BRCA mutations. researchgate.netnih.gov The combination allowed for the use of lower doses of Carboplatin while still achieving a significant PFS improvement compared to higher-dose Carboplatin alone, suggesting that this compound enhances the cytotoxic effects of Carboplatin. researchgate.net
A phase I study explored the combination of this compound with Cisplatin and Gemcitabine in patients with advanced solid tumors. aacrjournals.org This study aimed to determine the safety, tolerability, and pharmacokinetic/pharmacodynamic profiles of the combination. aacrjournals.org
DNA-Damaging Agents (e.g., Temozolomide)
Research also explores combining this compound with other DNA-damaging agents like Temozolomide (B1682018). figshare.com Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage. mims.comnih.gov PARP inhibitors can enhance the cytotoxic effects of Temozolomide by interfering with the repair of these methylation-induced lesions. iiarjournals.orgaacrjournals.org
Preclinical studies have shown marked efficacy for the combination of Temozolomide and this compound in uterine leiomyosarcoma models, potentiating DNA damage and apoptosis and suppressing proliferation. curesarcoma.org A phase II study is in development to investigate this combination in patients with advanced uterine leiomyosarcoma. curesarcoma.orgcolumbia.edu
In oesophageal squamous cell carcinoma cell lines, this compound enhanced the cytotoxicity of several anticancer drugs, including Temozolomide, synergistically increasing the accumulation of γH2AX, a biomarker of DNA damage. iiarjournals.org
A phase I/II trial of combination this compound and Temozolomide (OT) in previously treated small cell lung cancer (SCLC) showed a strong signal of clinical efficacy, with a confirmed objective response rate of 41.7% and a median PFS of 4.2 months, which were numerically superior to several recent second- and third-line SCLC studies. nih.gov
Optimizing Administration Sequence
The sequence of administration of this compound and chemotherapy can influence the efficacy and tolerability of the combination. unil.chresearchgate.net Research suggests that the timing of PARP inhibition relative to chemotherapy administration can be crucial for maximizing anti-tumor effects while managing toxicity. unil.chresearchgate.netcancerresearchuk.org
The "gap schedule" used in the PARTNER trial, where this compound was administered 48 hours after chemotherapy, aimed to combine the strengths of both drugs while potentially minimizing side effects like bone marrow toxicity. cancerresearchuk.orgoncologynewscentral.com This timing is thought to allow bone marrow to recover from chemotherapy while leaving cancer cells vulnerable to PARP inhibition due to unrepaired DNA damage. cancerresearchuk.org
Studies investigating this compound in combination with Cisplatin and Gemcitabine have also explored different dosing schedules to optimize the combination's profile. aacrjournals.org These studies highlight the need to explore novel schedules, including intermittent dosing, to achieve adequate target inhibition and better tolerance when combining this compound with chemotherapy. aacrjournals.org
This compound in Combination with Anti-angiogenic Agents
Combining this compound with anti-angiogenic agents, which target the formation of new blood vessels that tumors need to grow, is another area of active research. cancerresearchuk.orgnih.govnih.goviiarjournals.orgcuresarcoma.orgnih.govastrazenecaclinicaltrials.com The rationale includes the potential for anti-angiogenic agents to induce a state of hypoxia within the tumor, which can lead to DNA damage and thus increase sensitivity to PARP inhibitors.
Bevacizumab
The combination of this compound with Bevacizumab, a monoclonal antibody that targets vascular endothelial growth factor (VEGF), has been investigated, particularly in ovarian cancer. cancerresearchuk.orgnih.goviiarjournals.orgcuresarcoma.orgastrazenecaclinicaltrials.com
The groundbreaking PAOLA-1/ENGOT-ov25 trial evaluated this compound in combination with Bevacizumab as a first-line maintenance treatment for advanced ovarian cancer following a response to chemotherapy and Bevacizumab. frontiersin.org The addition of maintenance this compound to Bevacizumab significantly improved PFS compared to Bevacizumab alone. cancerresearchuk.orgastrazenecaclinicaltrials.comfrontiersin.org A meta-analysis confirmed that the combination of this compound and Bevacizumab yielded a significant PFS benefit over Bevacizumab monotherapy. frontiersin.org
Clinical trials are also testing this compound with or without Bevacizumab to treat ovarian cancer. cancer.gov
Cediranib (B1683797)
Cediranib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. wikipedia.org Combining this compound with Cediranib has been explored in recurrent platinum-sensitive ovarian cancer and metastatic castration-resistant prostate cancer. nih.govcuresarcoma.orgnih.govascopubs.orgnrgoncology.orgaacrjournals.orgastrazenecaclinicaltrials.comjhoponline.comaacrjournals.org
A phase II trial indicated that a combination of Cediranib and this compound improved PFS outcomes compared to this compound alone in women with platinum-sensitive, high-grade serous/endometrioid ovarian cancer, regardless of BRCA mutation status. nrgoncology.orgjhoponline.com However, a subsequent phase III trial (NRG-GY004) did not find that adding Cediranib to this compound and standard platinum-based chemotherapy improved PFS outcomes for women with platinum-sensitive ovarian cancer, although activity between the treatments was similar. nrgoncology.org
In metastatic castration-resistant prostate cancer, a randomized study evaluated the combination of Cediranib and this compound. ascopubs.org This combination demonstrated improved radiographic progression-free survival compared with this compound alone, although it was associated with an increased rate of significant adverse effects. ascopubs.org This study was noted as the first to demonstrate the potential efficacy of combining an antiangiogenic agent with a PARP inhibitor in this patient population. ascopubs.org
A phase IIb study (CONCERTO) investigated the efficacy and safety of Cediranib plus this compound in patients with non-germline-BRCA-mutated platinum-resistant recurrent ovarian cancer. aacrjournals.orgaacrjournals.org Clinical activity was observed in this heavily pretreated population, although the study did not meet its target objective response rate. aacrjournals.orgaacrjournals.org
Here is a summary of some research findings on this compound combination therapies:
| Combination Therapy | Cancer Type(s) | Key Finding | Source(s) |
| This compound + Carboplatin + Paclitaxel | Platinum-sensitive recurrent ovarian cancer | Improved PFS vs. chemotherapy alone, especially in BRCA-mutated patients. | researchgate.netnih.gov |
| This compound + Chemotherapy (Gap Schedule) | Germline BRCA-mutated early breast cancer | Improved 3-year overall survival vs. chemotherapy alone. | cancerresearchuk.orgoncologynewscentral.com |
| This compound + Temozolomide | Advanced uterine leiomyosarcoma (preclinical) | Marked efficacy, potentiating DNA damage and apoptosis. | curesarcoma.org |
| This compound + Temozolomide | Small cell lung cancer | Showed clinical efficacy signal with notable objective response rate and median PFS in a phase I/II trial. | nih.gov |
| This compound + Bevacizumab (Maintenance) | Advanced ovarian cancer (1st line maintenance) | Significantly improved PFS vs. Bevacizumab alone. | cancerresearchuk.orgastrazenecaclinicaltrials.comfrontiersin.org |
| This compound + Cediranib | Recurrent platinum-sensitive ovarian cancer | Improved PFS vs. This compound alone in a phase II study; similar activity to chemotherapy in a phase III study. | nrgoncology.orgjhoponline.com |
| This compound + Cediranib | Metastatic castration-resistant prostate cancer | Improved radiographic PFS vs. This compound alone. | ascopubs.org |
| This compound + Cediranib | Platinum-resistant recurrent ovarian cancer | Showed clinical activity in non-gBRCAm patients in a phase IIb study. | aacrjournals.orgaacrjournals.org |
This compound in Combination with Immunotherapy
The combination of PARP inhibitors and immunotherapy, particularly immune checkpoint inhibitors, has emerged as a promising strategy. Preclinical studies suggest that PARP inhibitors can increase genomic instability, leading to an increased tumor mutational burden and the generation of neoantigens, which can enhance the anti-tumor immune response frontiersin.orgresearchgate.net. Furthermore, PARP inhibition may also modulate the tumor microenvironment, making it more conducive to immune cell infiltration and activity.
Initial investigations into combining this compound with immunotherapy have shown potential, particularly in BRCA-mutated tumors, but also with some activity observed in BRCA wild-type cancers frontiersin.org.
Checkpoint Inhibitors (e.g., Pembrolizumab (B1139204), Durvalumab)
Combining this compound with checkpoint inhibitors like Pembrolizumab (an anti-PD-1 antibody) or Durvalumab (an anti-PD-L1 antibody) is being actively investigated in various cancer types frontiersin.orgresearchgate.netncpsb.org.cnncpsb.org.cnnih.govbiomedical-informatics.netscispace.comgoogle.comguidetopharmacology.org. The rationale is that PARP inhibition can induce DNA damage, leading to the upregulation of PD-L1 expression on tumor cells, thereby increasing their susceptibility to PD-1/PD-L1 blockade researchgate.netjhoponline.com.
Clinical trials are exploring these combinations. For instance, a phase I/II study evaluated the combination of this compound and Durvalumab in patients with relapsed small cell lung cancer (SCLC) researchgate.net. Another phase I/II study examined the safety and efficacy of this compound with Pembrolizumab in patients with metastatic castration-resistant prostate cancer (mCRPC), including those with and without DNA damage repair mutations frontiersin.orgresearchgate.net. Results from this study showed a prostate-specific antigen (PSA) response rate of 47% in patients treated with the combination researchgate.net. In ovarian cancer, a phase II study of this compound and Durvalumab in pretreated recurrent ovarian carcinoma, predominantly BRCA wild-type, showed an objective response rate (ORR) of 14% and a disease control rate (DCR) of 71%, and the treatment enhanced an immunostimulatory environment mdpi.com. The MEDIOLA phase I/II trial evaluated Durvalumab and this compound in BRCA-mutated platinum-sensitive relapsed ovarian cancer, showing an ORR of 63% frontiersin.orgaacrjournals.org.
A phase III randomized trial (DUO-O) in newly diagnosed advanced ovarian cancer without BRCA mutations investigated Durvalumab and this compound in addition to standard chemotherapy and bevacizumab. The interim analysis indicated improved progression-free survival (PFS) with the addition of Durvalumab and this compound compared to standard of care, with a 37% lower risk of disease progression in the intent-to-treat group and a 51% lower risk in patients with HRD-positive tumors ecancer.org.
| Combination | Cancer Type | Study Phase | Key Findings (ORR/DCR/PFS) | Citations |
| This compound + Durvalumab | Relapsed SCLC | Phase II | Efficacy explored | researchgate.net |
| This compound + Durvalumab | mCRPC (with/without DDR mutations) | Phase I/II | 47% PSA response rate | frontiersin.orgresearchgate.netaacrjournals.org |
| This compound + Durvalumab | Pretreated Recurrent Ovarian Carcinoma | Phase II | ORR 14%, DCR 71%, enhanced immunostimulatory environment | mdpi.com |
| This compound + Durvalumab | gBRCAm Platinum-Sensitive Relapsed Ovarian | Phase I/II | ORR 63% | frontiersin.orgaacrjournals.org |
| This compound + Durvalumab | Newly Diagnosed Advanced Ovarian (non-BRCA) | Phase III | Improved PFS (37% lower risk of progression overall, 51% in HRD-positive) vs standard of care | ecancer.org |
| This compound + Pembrolizumab | mCRPC (HRR wild-type) | Phase I/II | Partial response 7%, DCR 29%, median OS 14 months | frontiersin.org |
| This compound + Pembrolizumab | Pancreatic Cancer (gBRCAm) | Active Trial | Being tested in patients with metastatic pancreatic cancer with inherited BRCA mutations | cancer.gov |
This compound in Combination with Other Targeted Agents
Combining this compound with other targeted therapies that interfere with DNA repair pathways or essential cell survival mechanisms is another active area of research. These combinations aim to create or enhance synthetic lethality, particularly in tumors that may not be highly sensitive to this compound alone or have developed resistance.
WEE1 Inhibitors
WEE1 is a kinase that regulates the G2/M cell cycle checkpoint, providing time for DNA repair before cell division. Inhibiting WEE1 can force cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death. Combining this compound with WEE1 inhibitors, such as AZD1775 (adavosertib), is being investigated to enhance the effects of PARP inhibition by preventing the repair of DNA damage induced by this compound aacrjournals.orgcancerbiomed.orge-crt.orgmdpi.com.
Preclinical studies in small cell lung cancer (SCLC) models have shown that the combination of this compound and AZD1775 is superior in efficacy to standard-of-care chemotherapy aacrjournals.orgresearchgate.net. This combination demonstrated heterogeneous responses but consistently exceeded the efficacy of cisplatin/etoposide in in vivo models, with cures observed in one model aacrjournals.orgresearchgate.net. Research in biliary tract cancer (BTC) cell lines and xenograft models also indicated that this compound combined with AZD1775 induced synergistic anti-tumor effects. AZD1775 downregulated p-CDK1 and disrupted homologous recombination repair, leading to increased DNA damage and reduced tumor growth in combination with this compound e-crt.org. Early clinical trials in ovarian cancer patients who progressed on PARP inhibitors have also shown clinical efficacy with adavosertib in combination with this compound, yielding an ORR of 29% and a median PFS of 6.8 months in one study cancerbiomed.org.
RAS/MAPK Pathway Inhibitors (e.g., Selumetinib, Gefitinib)
The RAS/MAPK pathway is a key signaling route involved in cell proliferation and survival. Inhibitors targeting this pathway, such as MEK inhibitors (e.g., Selumetinib) or EGFR inhibitors (e.g., Gefitinib), are being explored in combination with this compound wikipedia.orgwikipedia.orgciteab.commims.comresearchgate.netmims.comnih.govnih.govnih.gov. The rationale for these combinations is based on preclinical evidence suggesting potential synergistic effects, possibly by interfering with DNA repair mechanisms or overcoming resistance to PARP inhibition.
A clinical trial is actively testing the combination of Selumetinib and this compound in patients with RAS pathway mutant recurrent or persistent ovarian and endometrial cancers cancer.gov. Preclinical studies have also investigated the combination of this compound with MEK inhibitors in various cancer models, exploring the underlying mechanisms of synergy researchgate.net.
BRCA2-Rad51 Disruptors
Research into novel combinations includes agents that directly disrupt the function of BRCA2 and its interaction with RAD51, a key protein in homologous recombination repair. While specific agents are in preclinical development, the concept is to further impair HRR in combination with PARP inhibition, leading to enhanced synthetic lethality citeab.com.
Research on Novel Combination Rationale and Synergy
Beyond the specific combinations listed, ongoing research is continuously exploring novel rationales and potential synergistic interactions between this compound and a wide range of other agents citeab.comcancerbiomed.org. This includes investigating combinations with inhibitors of other DNA damage response (DDR) proteins like ATR and CHK1 cancerbiomed.orgmdpi.com, as well as agents targeting different signaling pathways or cellular processes.
For example, preclinical studies have shown synergy between this compound and PI3K/AKT pathway inhibitors in both BRCA-deficient and BRCA-proficient tumors aacrjournals.orgspandidos-publications.com. A phase I trial combining this compound with the AKT inhibitor capivasertib (B1684468) in patients with advanced solid tumors demonstrated evidence of antitumor activity, with clinical benefit observed in 44.6% of evaluable patients aacrjournals.org.
High-throughput drug screening is also being utilized to identify unexpected synergistic combinations. One such screen identified the CRM1 inhibitor selinexor (B610770) as having synergistic activity with this compound in ovarian cancer cell lines and mouse models nih.govaacrjournals.orgresearchgate.net. This combination led to decreased activity of DNA damage repair pathways and increased expression of tumor suppressor proteins aacrjournals.org.
The goal of this extensive research is to identify combinations that can improve response rates, prolong duration of response, overcome or prevent resistance to this compound, and expand the benefits of PARP inhibition to a wider patient population and cancer types.
Future Directions and Ongoing Research
Overcoming Acquired Resistance to Olaparib
Acquired resistance remains a significant challenge in the long-term effectiveness of PARP inhibitors like this compound. mdanderson.orgurotoday.comnih.gov Research efforts are focused on understanding the mechanisms underlying this resistance and developing strategies to circumvent it.
Identifying Novel Therapeutic Targets for Resistant Tumors
Studies are actively investigating the molecular changes that occur in cancer cells that develop resistance to this compound. This includes the development of this compound-resistant cell lines to serve as models for identifying resistance mechanisms. urotoday.commdpi.com Gene expression analyses in these resistant cell lines have revealed that various pathways are affected by acquired resistance, including those involved in DNA repair, cell cycle regulation, and autophagy. urotoday.commdpi.com Specific genes, such as BRCC3, ROCK2, and ATG2B, have been identified and selected for validation as potential novel therapeutic targets in this compound-resistant tumors. urotoday.commdpi.com Increased expression of ROCK2, elevated basal autophagy, and enhanced homologous recombination efficiency have been observed in this compound-resistant prostate cancer cell lines. urotoday.commdpi.com
Adaptive Treatment Strategies
To overcome or delay acquired resistance, adaptive treatment strategies are being explored. This includes the investigation of combination therapies. mdanderson.org Research suggests that targeting other DNA repair pathways downstream of PARP could be a strategy to overcome resistance. nih.gov Combinations of this compound with other targeted therapies, such as PRMT inhibitors, have shown promising results in preclinical settings for overcoming resistance. mdanderson.org Furthermore, combining this compound with anti-angiogenic agents like cediranib (B1683797) is being investigated, showing potential to overcome resistance, particularly in tumors that are proficient in HR or have progressed on a PARP inhibitor. nih.govelsevier.es Combinations with PI3K/AKT/mTOR pathway inhibitors are also being explored, demonstrating activity in certain resistant populations. nih.gov Understanding adaptive responses in cancer cells may help in the rational selection of combination treatments and potentially prevent the emergence of acquired resistance. nih.gov
Expanding Therapeutic Indications beyond Current Approvals
This compound is currently approved for use in specific settings for ovarian, breast, prostate, and pancreatic cancers. wikipedia.orgonclive.comajmc.comworldwidecancerresearch.orgworldwidecancerresearch.orgonclive.comdrugbank.comviamedica.pl However, ongoing research aims to broaden its application to a wider range of patients and cancer types. worldwidecancerresearch.orgworldwidecancerresearch.orgonclive.com
Exploring Broader "BRCAness" or HRD Populations
The concept of "BRCAness" or homologous recombination deficiency (HRD) extends beyond BRCA1/2 mutations to include defects in other genes involved in the HRR pathway. nih.gov Research indicates that PARP inhibition may have clinical utility in cancers with DNA repair defects not directly related to BRCA mutations. hematologyandoncology.netucl.ac.uk Studies have shown that this compound, particularly in combination with bevacizumab, can benefit patients with HRD-positive ovarian cancer, including those without BRCA mutations. drugbank.comcancernetwork.comnih.govfda.govprobiologists.comnih.gov Efforts are underway to identify additional biomarkers beyond BRCA mutations that can predict a patient's likelihood of benefiting from PARP inhibitors. hematologyandoncology.net
Investigating in Other Cancer Types
Clinical trials are actively investigating the efficacy of this compound in numerous cancer types beyond its current indications. worldwidecancerresearch.orgworldwidecancerresearch.org There are ongoing studies exploring its use in over 18 different cancer types. worldwidecancerresearch.org Examples of cancer types under investigation include endometrial and lung cancers. worldwidecancerresearch.orgworldwidecancerresearch.org Furthermore, tumor-agnostic trials, which match patients to treatment based on genetic features rather than the tumor's origin, are evaluating this compound in combination with other agents across a wide spectrum of solid tumors. mdanderson.org Early results from such trials have shown antitumor activity in various cancer types, including some for which this compound is not yet approved. mdanderson.org
Development of Next-Generation PARP Inhibitors and Analogs
The development of next-generation PARP inhibitors and analogs is an active area of research. mdanderson.orgonclive.compharmacytimes.comnmsgroup.it These newer agents often aim for improved selectivity or different pharmacological properties compared to the first-generation inhibitors like this compound. Some next-generation inhibitors are designed to selectively inhibit PARP1, with the goal of potentially reducing hematologic toxicities associated with inhibiting both PARP1 and PARP2. mdanderson.orgonclive.comnmsgroup.it Examples of PARP1-selective inhibitors in clinical development include saruparib (formerly AZD5305) and NMS-03305293. onclive.comnmsgroup.it Additionally, new highly potent PARP1/2 inhibitors are being developed, such as senaparib, which has shown efficacy independent of BRCA mutation status and a favorable safety profile in clinical trials, leading to its approval in certain regions. patsnap.com Ongoing clinical trials are evaluating the safety and efficacy of these next-generation PARP inhibitors, aiming to build upon the success of current PARP inhibitor treatments and potentially expand their application. onclive.comnmsgroup.it
Predictive Biomarker Refinement and Companion Diagnostics
The efficacy of this compound is closely linked to the presence of specific genetic alterations, primarily mutations in the BRCA1 and BRCA2 genes, which are involved in DNA repair. Identifying patients most likely to respond to this compound is crucial for optimizing treatment strategies and avoiding unnecessary exposure in non-responders. This has driven significant effort into the refinement of predictive biomarkers and the development of reliable companion diagnostics.
Predictive biomarkers are utilized to identify individuals who are more likely to experience a favorable outcome from a specific medical product. amegroups.org Companion diagnostics are in vitro diagnostic devices that provide information essential for the safe and effective use of a corresponding therapeutic product. amegroups.orgnih.govresearchgate.net The FDA has approved companion diagnostics for this compound, such as the BRACAnalysis CDx test, for selecting patients with pancreatic cancer based on the identification of germline BRCA1 or BRCA2 mutations. wikipedia.org More recently, the FoundationOne Liquid CDx was approved as a companion diagnostic for this compound to identify patients with BRCA1, BRCA2, and/or ATM alterations in metastatic castration-resistant prostate cancer. cancernetwork.com
Ongoing research aims to broaden the spectrum of identified predictive biomarkers beyond BRCA1/2 mutations to encompass other HRR pathway deficiencies and potentially novel genomic or proteomic markers. cancerresearchhorizons.com This includes investigating the role of methylation patterns of DNA damage repair genes in predicting response to PARP inhibitors. cancerresearchhorizons.com The goal is to develop more comprehensive diagnostic assays that can accurately identify a wider range of patients who may benefit from this compound, thereby expanding its potential clinical utility. nih.gov
Personalized Medicine Approaches based on Genomic and Proteomic Profiling
Personalized medicine in oncology seeks to tailor treatments based on the unique molecular characteristics of a patient's tumor. amegroups.orgnih.gov Genomic and proteomic profiling play a vital role in this approach by providing detailed insights into the genetic mutations, gene expression patterns, and protein profiles that drive cancer development and influence treatment response. amegroups.orgmdpi.comfrontiersin.org
For this compound, personalized medicine approaches are centered on leveraging genomic profiling to identify patients with BRCA mutations and other HRR deficiencies who are likely to be sensitive to PARP inhibition. wikipedia.orgnih.govopennursingjournal.comnih.gov Next-generation sequencing (NGS) is a key technology used to analyze the genomic landscape of tumors and identify these actionable variants. frontiersin.org While BRCA mutations are well-established predictors of response, research is exploring whether other genomic alterations or broader genomic signatures of HRR deficiency can also predict sensitivity to this compound. researchtopractice.com
Furthermore, proteomic profiling can complement genomic data by providing information on protein expression levels and post-translational modifications, which can impact drug efficacy and resistance mechanisms. mdpi.comfrontiersin.org Integrating genomic and proteomic data offers a more comprehensive understanding of the biological processes underlying a patient's cancer, potentially leading to more precise patient selection for this compound therapy and the identification of potential combination strategies. mdpi.com Ongoing studies are investigating how different molecular profiles correlate with response to this compound, aiming to refine patient stratification and optimize treatment outcomes within a personalized medicine framework. amegroups.org
Long-Term Efficacy and Safety Research
Long-term follow-up data from clinical trials like OlympiA have shown that this compound can provide prolonged benefits. For instance, in patients with high-risk, early-stage breast cancer with BRCA1 or BRCA2 mutations, adding this compound to standard treatment significantly reduced the risk of cancer recurrence and improved long-term survival. icr.ac.uk After six years in the OlympiA trial, a higher percentage of patients treated with this compound were still alive compared to those who received a placebo. icr.ac.uk
Observational studies, such as the OLALA study, are specifically designed to gather data on long-term responders to this compound in real-world settings. targetovariancancer.org.uk These studies aim to understand the characteristics of patients who experience sustained benefit from this compound and to further investigate the mechanisms underlying long-term response. targetovariancancer.org.uk
While the focus of this article is not on safety profiles, it is important to note that long-term safety is a critical component of ongoing research, with studies continuously monitoring for any delayed or cumulative adverse events associated with extended this compound exposure. researchgate.net
Research findings on the long-term efficacy of this compound in various cancer types and treatment settings are crucial for establishing its role in long-term disease management and for identifying patient populations who are most likely to achieve durable responses. opennursingjournal.comtandfonline.com
Here is a summary of some long-term efficacy findings for this compound:
| Trial/Study (Example) | Patient Population | Key Long-Term Finding | Citation |
| OlympiA | High-risk, early-stage breast cancer with BRCA1/2 mutations | Improved long-term survival and reduced risk of recurrence after 6 years. | icr.ac.uk |
| Study 19 | Platinum-sensitive, recurrent high-grade serous ovarian cancer (maintenance) | Unprecedented long-term benefit for a subset of patients, with some receiving treatment for over 6 years. | researchgate.net |
| Meta-analysis | Advanced ovarian cancer | Significantly prolonged progression-free survival compared to control groups in multiple studies. | tandfonline.com |
| POLO | Germline BRCA-mutated metastatic pancreatic adenocarcinoma (maintenance) | Improved progression-free survival compared to placebo in patients who had not progressed on prior platinum therapy. | nih.gov |
Ongoing and future research will continue to build upon these findings, further refining the understanding of which patients benefit most from this compound and for how long, ultimately contributing to more personalized and effective cancer treatment strategies.
Q & A
Basic: What experimental models are most appropriate for preclinical evaluation of Olaparib’s synthetic lethality in BRCA-mutated cancers?
Methodological Answer:
Preclinical studies should use isogenic cell line pairs (BRCA1/2-deficient vs. wild-type) to isolate synthetic lethality effects. Xenograft models with BRCA-mutated patient-derived tumors or genetically engineered mouse models (GEMMs) are critical for in vivo validation. Dose-response curves and PARP inhibition assays (e.g., PARylation reduction via Western blot) should confirm target engagement. Include positive controls (e.g., cisplatin for BRCA-deficient sensitivity) and validate homologous recombination deficiency (HRD) status using genomic instability assays (e.g., RAD51 foci formation) .
Basic: How should pharmacokinetic (PK) parameters be optimized in early-phase this compound trials?
Methodological Answer:
Design phase I trials with dose-escalation cohorts (e.g., 10–600 mg BID) and continuous vs. intermittent dosing schedules. Monitor plasma concentrations via LC-MS/MS to calculate AUC, C~max~, and t~1/2~. Compare PK profiles between germline BRCA carriers and non-carriers to identify covariates affecting drug exposure. Use pharmacodynamic (PD) markers like PARP activity in peripheral blood mononuclear cells (PBMCs) to correlate PK with target inhibition .
Basic: What are the key endpoints for evaluating this compound efficacy in BRCA-mutated ovarian cancer trials?
Methodological Answer:
Primary endpoints: Progression-free survival (PFS) by RECIST 1.1, with blinded independent central review (BICR) to reduce bias. Secondary endpoints: Overall survival (OS), objective response rate (ORR), and time to first subsequent therapy (TFST). Stratify patients by BRCA mutation type (germline vs. somatic), prior platinum sensitivity, and HRD status. Include patient-reported outcomes (PROs) like quality-of-life (QoL) metrics to assess tolerability .
Advanced: How can researchers reconcile contradictory efficacy data between SOLO1 (ovarian cancer) and POLO (pancreatic cancer) trials?
Methodological Answer:
Perform meta-regression to identify trial-level covariates:
- Tumor type : Differential HRD prevalence and tumor microenvironment interactions.
- Prior therapies : SOLO1 included platinum-sensitive patients; POLO required ≥16 weeks of prior platinum.
- Biomarker stratification : POLO excluded somatic BRCA mutations, while SOLO1 included both germline and somatic.
Use pooled analysis to assess heterogeneity (I² statistic) and subgroup analyses by HRD score or tumor mutational burden (TMB) .
Advanced: What statistical methods address censoring bias in this compound PFS analyses?
Methodological Answer:
Apply Kaplan-Meier estimates with log-rank tests for unadjusted comparisons. For adjusted analyses, use Cox proportional hazards models incorporating covariates (e.g., BRCA status, prior lines of therapy). Address informative censoring via inverse probability of censoring weights (IPCW). Sensitivity analyses with rank-preserving structural failure time models (RPSFTM) can adjust for crossover effects in placebo-controlled trials .
Advanced: How to design a phase I/II trial testing this compound with immune checkpoint inhibitors (ICIs)?
Methodological Answer:
Phase I : 3+3 dose escalation of this compound (200–300 mg BID) with fixed-dose ICIs (e.g., pembrolizumab). Primary endpoint: Dose-limiting toxicities (DLTs), focusing on overlapping hematologic (anemia) and immune-related adverse events (irAEs).
Phase II : Two-stage design with ORR as the primary endpoint. Enrich for tumors with BRCA mutations or HRD-high scores. Use multiplex IHC to assess tumor-infiltrating lymphocytes (TILs) and PD-L1 expression as predictive biomarkers .
Advanced: What methodologies validate this compound’s mechanism beyond BRCA mutations?
Methodological Answer:
- Functional assays : Measure PARP trapping via chromatin fractionation assays.
- Genomic screens : CRISPR-Cas9 knockout of HR genes (e.g., PALB2, RAD51) to identify synthetic lethal partners.
- Patient-derived organoids (PDOs) : Test this compound sensitivity in HRD-positive, BRCA-wild-type models.
- Multi-omics integration : Correlate transcriptomic (RNA-seq) and proteomic (mass spectrometry) data with drug response .
Advanced: How to assess long-term toxicity in this compound maintenance therapy?
Methodological Answer:
Implement extended follow-up in RCTs (e.g., SOLO1) with serial monitoring of hematologic (anemia, thrombocytopenia) and non-hematologic toxicities (fatigue, nausea). Use Cox regression to identify risk factors (e.g., baseline renal impairment). Compare real-world data (RWD) from pharmacovigilance databases (e.g., FAERS) to RCT safety profiles, adjusting for confounding via propensity score matching .
Advanced: What strategies mitigate attrition bias in this compound trials with high discontinuation rates?
Methodological Answer:
- Pre-specified sensitivity analyses : Compare outcomes using per-protocol vs. intention-to-treat (ITT) populations.
- Multiple imputation : Address missing data due to discontinuation, assuming missing at random (MAR).
- PRO adherence : Use electronic diaries to capture real-time patient-reported reasons for discontinuation .
Advanced: How to optimize biomarker-driven patient selection for this compound in non-BRCA-mutated cancers?
Methodological Answer:
- HRD testing : Use genomic scar assays (e.g., Myriad myChoice®) to quantify loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).
- Functional biomarkers : RAD51 foci formation in tumor biopsies to assess HR proficiency.
- Tumor-agnostic approaches : Explore this compound in tumors with ATM or CHEK2 mutations via basket trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
